Tyk2-IN-8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTJWZDBFWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2127109-84-4 | |
| Record name | Ropsacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPSACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tyk2-IN-8: A Technical Guide to a Selective TYK2 Pseudokinase Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyk2-IN-8, a selective inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). This document collates available data on its inhibitory activity, discusses its mechanism of action within the broader context of TYK2 signaling, and provides detailed, representative experimental protocols for the characterization of such inhibitors.
Introduction to TYK2 and Selective Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial mediators of cytokine signaling, playing a pivotal role in the immune system.[1][2] TYK2 is associated with the receptors for several key cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[3][4] Dysregulation of these signaling pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[5]
Structurally, TYK2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[6] While the JH1 domain is responsible for the enzyme's kinase activity, the JH2 domain, which lacks catalytic function, plays a crucial allosteric regulatory role.[6] The development of inhibitors that selectively target the JH2 domain offers a promising strategy for achieving greater selectivity over other JAK family members, thereby potentially minimizing off-target effects.[7][8]
This compound: A Profile
This compound (also referred to as compound 3) is a selective inhibitor of the TYK2 pseudokinase (JH2) domain.[9][10][11] While publicly available data on this compound is limited, existing information points to its potential as a tool for studying TYK2-mediated signaling.
In Vitro Inhibitory Activity
The primary reported activity of this compound is its inhibition of the TYK2 JH2 domain. However, it also demonstrates significant activity against the JAK1 kinase (JH1) domain, indicating a degree of cross-reactivity.
| Target Domain | IC50 (nM) |
| TYK2-JH2 | 5.7 |
| JAK1-JH1 | 3.0 |
| Data sourced from MedChemExpress and GlpBio.[9][10][11] |
Mechanism of Action and Signaling Pathway
This compound is believed to exert its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2. This allosteric inhibition is thought to stabilize the inactive conformation of the kinase, thereby preventing the downstream signaling cascades initiated by cytokine receptor activation.
The TYK2 Signaling Cascade
Upon cytokine binding to its receptor, associated JAKs, including TYK2, are brought into close proximity, leading to their activation through trans-phosphorylation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.
Caption: TYK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Kinase Inhibition Assays
These assays are fundamental for determining the potency and selectivity of an inhibitor against its target kinase(s).
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase binding site.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA).
-
Dilute the TYK2 enzyme and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by dilution in 1X Kinase Buffer A.
-
Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase binding assay.
This assay measures the enzymatic activity of the kinase by detecting the production of ADP.[13]
Protocol:
-
Reagent Preparation:
-
Prepare an enzyme buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the TYK2 enzyme and substrate peptide (e.g., a synthetic peptide with a tyrosine phosphorylation site) in the enzyme buffer.
-
Prepare a serial dilution of the test compound.
-
Prepare the ADP detection mix containing an ADP antibody and a fluorescent tracer.
-
-
Assay Procedure:
-
Add the test compound to the assay wells.
-
Add the TYK2 enzyme and substrate peptide mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the ADP detection mix.
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or TR-FRET signal on a plate reader.
-
-
Data Analysis:
-
Convert the signal to the amount of ADP produced using a standard curve.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Assays
Cellular assays are crucial for assessing the inhibitor's activity in a more physiologically relevant context.
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine receptor activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target cytokine receptor) to the desired density.
-
Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-23 or IFN-α) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Detection of Phospho-STAT:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (e.g., anti-pSTAT3) and total STAT.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated and total STAT.
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance values (ELISA).
-
Normalize the phosphorylated STAT signal to the total STAT signal.
-
Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a phospho-STAT inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the role of the TYK2 pseudokinase domain in health and disease. Its inhibitory activity against the TYK2 JH2 domain, despite some cross-reactivity with JAK1, allows for the targeted modulation of TYK2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other selective TYK2 inhibitors, facilitating further research into their therapeutic potential for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. bms.com [bms.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
An In-Depth Technical Guide to the TYK2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator of cytokine signaling involved in both innate and adaptive immunity. Dysregulation of the TYK2 pathway is implicated in a range of autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. This document details the core components of the pathway, its mechanism of action, and its role in disease, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a pivotal role in the signal transduction of several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23), as well as IL-6 and IL-10.[2][3] By associating with the intracellular domains of cytokine receptors, TYK2 is integral to the initiation of downstream signaling cascades, most notably the JAK-STAT pathway, which regulates gene expression programs essential for immune cell development, differentiation, and function.
The Core TYK2 Signaling Pathway
The canonical TYK2 signaling pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated TYK2 and its partner JAK (typically JAK1 or JAK2) into close proximity. This proximity facilitates their trans-phosphorylation and activation.
Activated TYK2 then phosphorylates specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor complex, STATs are themselves phosphorylated by TYK2 and its partner JAK. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[4]
Below is a diagram illustrating the general TYK2 signaling cascade.
References
An In-depth Technical Guide to the Target Profile and Binding Affinity of Tyk2-IN-8
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "Tyk2-IN-8" is ambiguous and has been used to refer to at least two distinct chemical entities with different mechanisms of action. This guide addresses this discrepancy by presenting the profiles for both compounds, clarifying their respective targets and binding affinities to prevent experimental confusion.
Clarification of "this compound" Identity
Initial analysis reveals that "this compound" is not a unique, universally recognized compound name. It is primarily associated with two different inhibitors:
-
Ropsacitinib (PF-06826647): A well-documented, clinical-phase orthosteric inhibitor that targets the catalytically active JH1 domain of Tyk2. Several scientific publications and chemical suppliers explicitly identify "this compound" as Ropsacitinib[1][2][3].
-
A MedChemExpress (MCE) Compound: A commercially available research chemical designated "this compound" that is reported to inhibit the TYK2-JH2 (pseudokinase) domain, with secondary activity on the JAK1-JH1 (catalytic) domain[4][5][6][7].
This guide will detail the target profile for both compounds, starting with the more extensively documented Ropsacitinib.
Target Profile and Binding Affinity of this compound (Ropsacitinib / PF-06826647)
Ropsacitinib (PF-06826647) is a selective, orally administered inhibitor of Tyrosine Kinase 2 (Tyk2) that has been evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis[1][8][9].
Mechanism of Action
Ropsacitinib is an orthosteric, ATP-competitive inhibitor. It functions by binding to the highly conserved ATP-binding site within the catalytically active Janus Homology 1 (JH1) domain of the Tyk2 kinase[3][9][10][11]. This direct competition with ATP prevents the phosphorylation of Tyk2 and its downstream substrates, thereby blocking the signal transduction cascade initiated by specific cytokine receptors[10]. Its primary targets are Tyk2 and, to a lesser extent, JAK2[9][10].
Signaling Pathway
Tyk2 is a crucial intracellular enzyme in the JAK-STAT signaling pathway. It mediates signals from key cytokines implicated in autoimmune and inflammatory conditions, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs)[12][13][14]. Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) at the cytoplasmic tails of cytokine receptors. Upon cytokine binding, the JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes[15]. Ropsacitinib's inhibition of the Tyk2 JH1 domain disrupts this entire cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2127109-84-4 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 10. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyk2-IN-8: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-8, also known as Ropsacitinib (PF-06826647), is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs), which are key drivers of inflammation and autoimmune diseases.[4][5] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for a range of immune-mediated conditions, with psoriasis being a primary indication for which Ropsacitinib has been investigated.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental physicochemical properties are summarized in the tables below.
| Identifier | Value |
| Common Name | This compound, Ropsacitinib, PF-06826647 |
| IUPAC Name | 3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile[6] |
| CAS Number | 2127109-84-4[6] |
| Molecular Formula | C₂₀H₁₇N₉[6] |
| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N[6] |
| Physicochemical Property | Value |
| Molecular Weight | 383.419 g/mol [6] |
| LogP (Predicted) | 1.8 |
| Polar Surface Area (Predicted) | 134.8 Ų |
| Solubility | Soluble in DMSO[2] |
Pharmacological Properties
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor that targets the catalytically active Janus Homology 1 (JH1) domain of TYK2.[2] By binding to the ATP-binding pocket of the JH1 domain, this compound prevents the phosphorylation and subsequent activation of TYK2. This, in turn, blocks the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs. The inhibition of these pathways ultimately leads to a reduction in the production of pro-inflammatory mediators.
In Vitro Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against TYK2 and other JAK family kinases are presented below.
| Target Kinase | IC₅₀ (nM) |
| TYK2 (JH1 domain) | 17[2] |
| JAK1 | 383[2] |
| JAK2 | 74[2] |
| JAK3 | >10,000 |
As the data indicates, this compound demonstrates significant selectivity for TYK2 over other JAK family members, particularly JAK3.
Signaling Pathway
The TYK2 signaling pathway is central to the function of several key cytokines implicated in autoimmune diseases. The binding of cytokines like IL-12, IL-23, or Type I IFNs to their respective receptors on the cell surface leads to the recruitment and activation of TYK2 and another JAK family member (JAK1 or JAK2). Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses. This compound, by inhibiting TYK2, effectively blocks this entire cascade.
Pharmacokinetics and Pharmacodynamics
A Phase 1 clinical trial in healthy subjects and patients with plaque psoriasis provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Ropsacitinib (PF-06826647).
Pharmacokinetics (Human Data)
| PK Parameter | Value |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~2 hours (fasted state)[7] |
| Accumulation (Multiple Dosing) | < 1.5-fold[7] |
| Urinary Recovery | Low[7] |
Pharmacodynamics
In a clinical setting, treatment with Ropsacitinib led to a significant reduction in the Psoriasis Area and Severity Index (PASI) score in patients with moderate-to-severe plaque psoriasis, demonstrating its in vivo efficacy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of TYK2 inhibitors. Below are representative protocols for assays relevant to the characterization of this compound.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase active site.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human TYK2 enzyme, LanthaScreen™ Eu-anti-Tag Antibody, and Alexa Fluor™ 647-Tracer to desired concentrations in 1X Kinase Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted this compound or DMSO control to the wells.
-
Add 5 µL of the TYK2 enzyme/Eu-antibody mixture to all wells.
-
Add 5 µL of the Alexa Fluor™ 647-Tracer to all wells to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Intracellular STAT4 Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT4 phosphorylation in whole blood.
Protocol:
-
Blood Collection and Treatment:
-
Collect human whole blood in heparinized tubes.
-
Aliquot the blood and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the blood samples with a cytokine cocktail, typically recombinant human IL-12, to induce STAT4 phosphorylation. An unstimulated control should be included. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate at 37°C.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice.
-
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4) and antibodies for cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD4 for helper T cells).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT4 signal.
-
-
Data Analysis:
In Vivo Efficacy Model (Imiquimod-Induced Psoriasis in Mice)
This is a widely used animal model to assess the efficacy of anti-psoriatic compounds.
Protocol:
-
Animal Model:
-
Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
Acclimatize the animals before the start of the experiment.
-
-
Induction of Psoriasis-like Skin Inflammation:
-
Treatment:
-
Administer this compound or the vehicle control daily via the desired route (e.g., oral gavage). Treatment can be prophylactic (starting on day 0) or therapeutic (starting after disease onset).
-
-
Efficacy Assessment:
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Score the severity of the skin lesions using a modified Psoriasis Area and Severity Index (PASI).
-
Measure ear thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Perform histological analysis of the skin to assess epidermal thickness and immune cell infiltration.
-
Measure spleen weight as an indicator of systemic inflammation.
-
Analyze cytokine levels in skin homogenates or serum.
-
-
Data Analysis:
-
Compare the PASI scores, ear thickness, and other endpoint measurements between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.[6]
-
Conclusion
This compound (Ropsacitinib) is a selective and potent inhibitor of the TYK2 kinase, a critical mediator of pro-inflammatory cytokine signaling. Its well-defined chemical structure, favorable pharmacological properties, and demonstrated in vivo efficacy make it a valuable tool for research into the role of TYK2 in autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel TYK2 inhibitors. As our understanding of the intricate roles of JAK family kinases in immunity and disease continues to evolve, selective inhibitors like this compound will be instrumental in the development of more targeted and effective therapies.
References
- 1. Comparative Multi-Donor Study of IFNγ Secretion and Expression by Human PBMCs Using ELISPOT Side-by-Side with ELISA and Flow Cytometry Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iti.stanford.edu [iti.stanford.edu]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Protocols [bdbiosciences.com]
- 10. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Tyrosine Kinase 2 (Tyk2) in Inflammation
An In-Depth Technical Guide to Utilizing Tyk2-IN-8 for the Investigation of Inflammatory Responses
Tyrosine kinase 2 (Tyk2) is an intracellular enzyme and a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3[1][2]. These enzymes are critical components of the JAK-STAT signaling pathway, a fundamental cascade for immunity, cell division, and differentiation[2]. Tyk2 specifically associates with the cytoplasmic domains of type I and II cytokine receptors and is essential for the signal transduction of several key cytokines implicated in inflammatory and autoimmune diseases, such as type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23[3][4][5].
The binding of these cytokines to their receptors triggers the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2)[2][6][7]. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses[2]. Given its central role, Tyk2 has become a significant therapeutic target for a range of immune-mediated inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)[2][6].
This compound: A Selective Inhibitor for Preclinical Research
This compound is a potent and selective inhibitor of Tyk2, designed for preclinical research into autoimmune and inflammatory conditions[8]. Its utility lies in its ability to selectively block the Tyk2-mediated signaling pathways, allowing researchers to dissect the specific contributions of this kinase to inflammatory processes. The selectivity of Tyk2 inhibitors is a key attribute, as pan-JAK inhibitors can lead to broader immunosuppressive effects and associated side effects[2].
Mechanism of Action
Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2)[9]. While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to a lack of selectivity among JAK family members[9]. A more recent and effective strategy involves targeting the less conserved JH2 pseudokinase domain, which allosterically regulates the activity of the JH1 domain[9][10]. This approach, utilized by inhibitors like deucravacitinib, allows for greater selectivity for Tyk2[6][10]. This compound is a selective inhibitor of the TYK2-JH2 domain[8].
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating its potency and selectivity.
| Target | Assay | IC50 (nM) | Reference |
| Tyk2-JH2 | Biochemical Assay | 5.7 | [8] |
| JAK1-JH1 | Biochemical Assay | 3.0 | [8] |
Note: While this compound shows high potency for Tyk2's pseudokinase domain, it also exhibits inhibitory activity against the kinase domain of JAK1. Researchers should consider this dual activity when designing and interpreting experiments.
Key Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound to investigate inflammatory responses.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Tyk2 enzymatic activity.
Methodology:
-
Reagents: Recombinant human Tyk2 enzyme, substrate peptide (e.g., IRS1 peptide), ATP, this compound, and a detection system (e.g., Transcreener ADP² Kinase Assay)[11].
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the Tyk2 enzyme, the substrate peptide, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The Transcreener assay directly measures ADP production[11].
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of this compound to block cytokine-induced STAT phosphorylation in immune cells.
Methodology:
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Jurkat cells)[9].
-
Reagents: this compound, a cytokine known to signal through Tyk2 (e.g., IL-12, IL-23, or IFN-α), cell culture medium, and antibodies for flow cytometry or western blotting specific to total and phosphorylated STAT proteins (e.g., p-STAT4 for IL-12 stimulation)[9].
-
Procedure (Flow Cytometry):
-
Culture the cells and pre-incubate them with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the chosen cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., CD4 for T-cells) and intracellular phosphorylated STAT (e.g., anti-p-STAT4)[9].
-
Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in the target cell population.
-
Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound to determine the IC50.
-
In Vivo Murine Model of Psoriasis
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of inflammatory disease.
Methodology:
-
Animal Model: BALB/c or similar mouse strain.
-
Reagents: Imiquimod (IMQ) cream (5%) to induce a psoriasis-like skin inflammation, this compound formulated for in vivo administration (e.g., intraperitoneal injection), and vehicle control[9].
-
Procedure:
-
Shave the back skin of the mice one day before the start of the experiment.
-
Topically apply a daily dose of IMQ cream to the shaved back skin for a consecutive number of days (e.g., 6 days) to induce inflammation[9].
-
Administer this compound or vehicle control to the mice daily, starting from the first day of IMQ application.
-
Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and skin thickness. A Psoriasis Area and Severity Index (PASI) score can be used for quantification[9].
-
At the end of the study, collect skin and serum samples for further analysis.
-
Analyze skin tissue through histology (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the serum or skin homogenates using ELISA[9].
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Tyk2 signaling pathway and point of inhibition by this compound.
Caption: Workflow for an in vitro kinase assay to determine this compound potency.
Caption: Workflow for a cell-based STAT phosphorylation assay.
Conclusion
This compound serves as a valuable chemical tool for researchers in immunology and drug development. Its selectivity for Tyk2 allows for the precise investigation of the role of this kinase in various inflammatory and autoimmune disease models. By employing the experimental protocols outlined in this guide, scientists can effectively characterize the biochemical and cellular effects of Tyk2 inhibition, and explore its therapeutic potential in vivo. The continued study of selective Tyk2 inhibitors like this compound will undoubtedly deepen our understanding of inflammatory signaling pathways and pave the way for novel therapeutic interventions.
References
- 1. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
The Integral Role of Tyrosine Kinase 2 (TYK2) in Cytokine Signaling: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of TYK2's Mechanism, Experimental Analysis, and Therapeutic Potential
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, serves as a critical intracellular mediator for a specific subset of cytokine signaling pathways essential for both innate and adaptive immunity. Its involvement in the signal transduction of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, IL-23, and IL-10, positions TYK2 as a central player in immune regulation and a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the core functions of TYK2 in cytokine signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.
TYK2-Mediated Cytokine Signaling Pathways
TYK2 functions by associating with the intracellular domains of specific cytokine receptor subunits. Upon ligand binding, the receptor chains dimerize, bringing the associated JAKs, including TYK2, into close proximity. This proximity facilitates their trans-activation through phosphorylation. Activated TYK2, in concert with its partner JAKs, then phosphorylates tyrosine residues on the cytokine receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the initiation of target gene transcription.
The specificity of the cytokine response is determined by the composition of the receptor subunits, the partnering JAKs, and the specific STAT proteins that are activated.
IL-12 Signaling
The IL-12 receptor is a heterodimer composed of the IL-12Rβ1 and IL-12Rβ2 subunits. TYK2 constitutively associates with IL-12Rβ1, while JAK2 associates with IL-12Rβ2. Upon IL-12 binding, this TYK2/JAK2 complex becomes activated and predominantly phosphorylates STAT4.[1][2][3] Phosphorylated STAT4 (pSTAT4) homodimerizes, translocates to the nucleus, and induces the transcription of genes crucial for the differentiation of naive T cells into T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1][3] Studies in TYK2-deficient mice have demonstrated a significant reduction in IL-12-induced STAT4 phosphorylation and subsequent IFN-γ production.[4][5]
digraph "IL-12_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
IL12 [label="IL-12", fillcolor="#FBBC05", fontcolor="#202124"];
IL12R [label="IL-12Rβ1 / IL-12Rβ2", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
STAT4 [label="STAT4", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pSTAT4 [label="pSTAT4", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];
Gene [label="IFNG Gene\n(IFN-γ production)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
IL12 -> IL12R [label="Binds"];
IL12R -> TYK2 [label="Activates"];
IL12R -> JAK2 [label="Activates"];
TYK2 -> STAT4 [label="Phosphorylates"];
JAK2 -> STAT4 [label="Phosphorylates"];
STAT4 -> pSTAT4;
pSTAT4 -> Nucleus [label="Translocates"];
Nucleus -> Gene [label="Induces\nTranscription"];
}
IL-23 Signaling Pathway
Type I Interferon (IFN-α/β) Signaling
Type I interferons, including multiple IFN-α subtypes and IFN-β, are critical for antiviral immunity. They signal through a heterodimeric receptor composed of the IFNAR1 and IFNAR2 subunits. TYK2 is constitutively associated with IFNAR1, while JAK1 binds to IFNAR2. [6]Upon IFN-α/β binding, TYK2 and JAK1 are activated and phosphorylate STAT1 and STAT2. [1]Phosphorylated STAT1 and STAT2 heterodimerize and, together with IRF9, form the ISGF3 complex, which translocates to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. [7]In human cells, TYK2 is essential for Type I IFN signaling, whereas in mice, its deficiency leads to a partial impairment.
[8][9]
Type I IFN Signaling Pathway
IL-10 Signaling
IL-10 is a potent anti-inflammatory cytokine. Its receptor is a heterotetramer composed of two IL-10R1 and two IL-10R2 subunits. JAK1 associates with IL-10R1, and TYK2 associates with IL-10R2. Upon IL-10 binding, JAK1 and TYK2 are activated and primarily phosphorylate STAT3. Activated STAT3 then drives the expression of genes that mediate the anti-inflammatory effects of IL-10. While TYK2 is involved in the IL-10 signaling pathway, studies in TYK2-deficient mice suggest that its role may be more modulatory than essential, with JAK1 playing a more dominant role.
```dot
digraph "IL-10_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
IL10 [label="IL-10", fillcolor="#FBBC05", fontcolor="#202124"];
IL10R [label="IL-10R1 / IL-10R2", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TYK2 [label="TYK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
STAT3 [label="STAT3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pSTAT3 [label="pSTAT3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];
Gene [label="Anti-inflammatory Genes", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
IL10 -> IL10R [label="Binds"];
IL10R -> JAK1 [label="Activates"];
IL10R -> TYK2 [label="Activates"];
JAK1 -> STAT3 [label="Phosphorylates"];
TYK2 -> STAT3 [label="Phosphorylates"];
STAT3 -> pSTAT3;
pSTAT3 -> Nucleus [label="Translocates"];
Nucleus -> Gene [label="Induces\nTranscription"];
}
TYK2 Kinase Assay Workflow
Materials:
-
Purified recombinant TYK2 enzyme
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
TYK2 substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase buffer, TYK2 enzyme, and the test compound (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Western Blot for Phosphorylated STATs
This protocol is used to detect the phosphorylation status of STAT proteins following cytokine stimulation, providing a measure of the activation of the TYK2 signaling pathway.
Materials:
-
Cells of interest (e.g., PBMCs, cell lines)
-
Cytokine for stimulation (e.g., IL-12, IL-23, IFN-α)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total STAT proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and starve them of serum for a few hours before stimulation.
-
Stimulate the cells with the desired cytokine for a specific time (e.g., 15-30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
T Helper 17 (Th17) Cell Differentiation and Analysis
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells and subsequent analysis of IL-17 production.
Materials:
-
Naive CD4+ T cells isolated from peripheral blood or spleen
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)
-
Cell culture medium and supplements
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)
-
ELISA kit for IL-17A quantification
Procedure:
-
Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Culture the activated T cells in the presence of a Th17-polarizing cytokine cocktail and neutralizing antibodies for 3-5 days.
-
For intracellular cytokine staining, restimulate the differentiated cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells with a surface marker antibody (e.g., anti-CD4) followed by intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Alternatively, collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A using an ELISA kit.
Conclusion
TYK2 plays a multifaceted and non-redundant role in the signaling of a select group of cytokines that are pivotal for immune homeostasis and the pathogenesis of inflammatory diseases. Its strategic position downstream of key cytokine receptors, such as those for IL-12, IL-23, and Type I IFNs, makes it an attractive therapeutic target. The development of highly selective TYK2 inhibitors offers the promise of targeted immunomodulation with a potentially improved safety profile compared to broader-acting JAK inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate biology of TYK2 and to advance the development of novel therapies targeting this key signaling node.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirement for distinct Janus kinases and STAT proteins in T cell proliferation versus IFN-gamma production following IL-12 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating Tyk2-IN-8 and the Landscape of Selective Tyk2 Inhibition in Novel Therapeutic Areas
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases. Its central role in mediating signaling for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs) positions it as a critical node in inflammatory pathways. This guide provides a comprehensive overview of the rationale for targeting Tyk2, with a specific focus on the investigational inhibitor Tyk2-IN-8. Due to the limited publicly available data on this compound, this document will also draw upon the broader landscape of selective Tyk2 inhibitors to provide context and detailed experimental methodologies. We will explore the signaling pathways modulated by Tyk2, present quantitative data for relevant inhibitors, and provide detailed experimental protocols for the characterization of novel Tyk2-targeting compounds. This guide is intended to serve as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of Tyk2 inhibition in new disease areas.
Introduction: The Rationale for Targeting Tyk2
The JAK-STAT signaling pathway is a cornerstone of immune regulation, translating extracellular cytokine signals into intracellular transcriptional responses. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. While sharing structural similarities, each JAK member plays distinct, non-redundant roles in immunity.[1][2] Dysregulation of JAK signaling is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders.[3][4]
Tyk2 is particularly intriguing as a therapeutic target due to its specific involvement in signaling pathways of cytokines implicated in diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][4][5] Tyk2 pairs with JAK1 to mediate type I IFN signaling and with JAK2 to transduce signals from the IL-12 and IL-23 receptors.[6][7] Notably, genetic variants of Tyk2 that result in loss of function have been associated with protection against several autoimmune diseases, providing strong human genetic validation for Tyk2 inhibition as a therapeutic strategy.[3][8]
A key advantage of targeting Tyk2 is the potential for a more favorable safety profile compared to broader JAK inhibitors. Selective Tyk2 inhibition is expected to spare the signaling of other JAKs that are crucial for hematopoiesis and other essential physiological processes, thereby mitigating the risk of adverse effects associated with less selective JAK inhibitors.[4][9]
This compound: A Selective Inhibitor of Tyk2
This compound is a selective inhibitor of Tyk2.[10] Publicly available data indicates that it targets the pseudokinase (JH2) domain of Tyk2 with a half-maximal inhibitory concentration (IC50) of 5.7 nM.[10] It also exhibits inhibitory activity against the catalytic (JH1) domain of JAK1 with an IC50 of 3.0 nM, suggesting a dual inhibitory mechanism or a degree of cross-reactivity.[10] The selective inhibition of the JH2 domain is a novel allosteric approach that has been successfully employed for other Tyk2 inhibitors like deucravacitinib, leading to high selectivity over other JAK family members.[4][9][11]
Quantitative Data
The available quantitative data for this compound is limited. The table below summarizes the known IC50 values. For a comprehensive understanding of its potential, further characterization against a broader panel of kinases and in cellular assays is necessary.
| Target | Inhibitor | IC50 (nM) | Reference |
| Tyk2 (JH2) | This compound | 5.7 | [10] |
| JAK1 (JH1) | This compound | 3.0 | [10] |
For comparison, the selectivity profiles of other well-characterized Tyk2 inhibitors are presented below.
| Inhibitor | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Deucravacitinib | ~1 (JH2 binding) | >1000 (JH1) | >1000 (JH1) | >1000 (JH1) | [12][13] |
| NDI-034858 | <1 (allosteric) | High | High | High | [14] |
| PF-06826647 | (undisclosed) | (selective over JAK2) | (selective over JAK2) | (undisclosed) | [4] |
Key Signaling Pathways Modulated by Tyk2 Inhibition
The therapeutic potential of Tyk2 inhibitors stems from their ability to modulate specific cytokine signaling pathways critical for the initiation and propagation of inflammatory responses.
IL-23/Th17 Pathway
The IL-23/Th17 axis is a major driver of pathogenesis in many autoimmune diseases, including psoriasis and IBD. IL-23, acting through its receptor, signals via a Tyk2/JAK2 heterodimer to activate STAT3.[1][7] This leads to the differentiation, expansion, and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22.[1][15] By inhibiting Tyk2, compounds like this compound are expected to block this cascade, thereby reducing Th17-mediated inflammation.
IL-12/Th1 Pathway
IL-12 is crucial for the differentiation of naive T cells into Th1 cells, which are characterized by the production of IFN-γ. The IL-12 receptor also signals through a Tyk2/JAK2 heterodimer, leading to the phosphorylation and activation of STAT4.[1][7] Th1 cells and IFN-γ are important mediators of inflammation in various autoimmune conditions. Inhibition of Tyk2 can therefore dampen Th1-driven immune responses.
Type I Interferon Pathway
Type I IFNs (IFN-α and IFN-β) are critical for antiviral immunity but are also implicated in the pathogenesis of diseases like SLE. The type I IFN receptor (IFNAR) signals through a Tyk2/JAK1 heterodimer, leading to the phosphorylation of STAT1 and STAT2.[1][16] These STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus to drive the expression of interferon-stimulated genes (ISGs). By inhibiting Tyk2, this compound could potentially modulate the pathogenic IFN signature observed in certain autoimmune diseases.
Experimental Protocols for Characterizing Tyk2 Inhibitors
The following section provides detailed methodologies for key experiments required to characterize a novel Tyk2 inhibitor like this compound.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency and selectivity of an inhibitor against purified kinase domains.
Example Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase of interest.
-
Reagents and Materials:
-
Purified recombinant Tyk2 (and other JAKs for selectivity)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Kinase Buffer A (5X)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a 1X kinase buffer by diluting the 5X stock with distilled water.
-
Prepare a 3X solution of the kinase/antibody mixture in 1X kinase buffer.
-
Prepare a 3X solution of the tracer in 1X kinase buffer.
-
In a 384-well plate, add 5 µL of the serially diluted test inhibitor.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays for Target Engagement and Pathway Inhibition
Objective: To assess the ability of the inhibitor to block Tyk2-mediated signaling in a cellular context.
Example Protocol: IL-23-induced STAT3 Phosphorylation in Human PBMCs
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-23
-
Test inhibitor (e.g., this compound)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, and phosphorylated STAT3 (pSTAT3)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate PBMCs with serially diluted test inhibitor for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-23 for 15-30 minutes at 37°C.
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4 and pSTAT3.
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ T cell population and quantify the median fluorescence intensity (MFI) of pSTAT3.
-
Plot the percentage of inhibition of pSTAT3 MFI against the inhibitor concentration to determine the cellular IC50 value.
-
Experimental Workflow for Investigating a Novel Tyk2 Inhibitor
The following diagram outlines a logical workflow for the preclinical investigation of a novel Tyk2 inhibitor.
Novel Therapeutic Areas for Tyk2 Inhibition
While the therapeutic potential of Tyk2 inhibition is well-established in psoriasis and psoriatic arthritis, its unique mechanism of action suggests opportunities in other immune-mediated diseases.
-
Systemic Lupus Erythematosus (SLE): The prominent role of type I IFNs in the pathogenesis of SLE makes Tyk2 a highly attractive target. Inhibition of the IFN signature is a key therapeutic goal in SLE.
-
Inflammatory Bowel Disease (IBD): The IL-23/Th17 pathway is a critical driver of gut inflammation in both Crohn's disease and ulcerative colitis. Selective Tyk2 inhibition offers a potential oral therapy for IBD.
-
Dermatomyositis and other Connective Tissue Diseases: These conditions often exhibit a strong type I IFN signature, suggesting that Tyk2 inhibition could be beneficial.
-
Neuroinflammatory Disorders: Emerging evidence suggests a role for Tyk2 in neuroinflammation, opening up possibilities for its investigation in diseases like multiple sclerosis.[17]
Conclusion
Selective inhibition of Tyk2 represents a promising therapeutic strategy for a wide array of autoimmune and inflammatory diseases. While specific data on this compound is limited, the broader landscape of Tyk2 inhibitors provides a clear roadmap for its investigation and development. The detailed experimental protocols and workflows outlined in this guide offer a framework for characterizing novel Tyk2 inhibitors and exploring their therapeutic potential in new indications. Further research into the efficacy, safety, and unique pharmacological properties of compounds like this compound will be crucial in realizing the full potential of targeting this key immunological kinase.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. researchgate.net [researchgate.net]
- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. nimbustx.com [nimbustx.com]
- 15. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 16. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tyk2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Tyk2 is associated with the receptors for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). Dysregulation of the Tyk2 signaling cascade is linked to the pathogenesis of conditions like psoriasis, lupus, and inflammatory bowel disease. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy.
Tyk2-IN-8 is a potent and selective inhibitor that targets the pseudokinase (Janus Homology 2, JH2) domain of Tyk2. This allosteric inhibition mechanism offers high selectivity for Tyk2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by minimizing off-target effects.
These application notes provide a comprehensive overview of the in vitro assays and protocols for characterizing the activity and selectivity of this compound.
Tyk2 Signaling Pathway
Tyk2, in partnership with other JAKs, mediates downstream signaling upon cytokine receptor engagement. This typically involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.
In Vivo Application of TYK2 Inhibitors in Mouse Models: Application Notes and Protocols
Disclaimer: Extensive searches for in vivo studies on a specific compound named "Tyk2-IN-8" did not yield any publicly available data. Therefore, these application notes and protocols have been generated using published data from well-characterized, representative small molecule Tyrosine Kinase 2 (TYK2) inhibitors investigated in various mouse models of autoimmune and inflammatory diseases. The data presented here should be considered as exemplary for a potent and selective TYK2 inhibitor.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, the development of selective TYK2 inhibitors is a promising therapeutic strategy for conditions like psoriasis, inflammatory bowel disease, systemic lupus erythematosus, and multiple sclerosis.[1][2] Preclinical evaluation in relevant mouse models is a critical step in the development of these inhibitors.
TYK2 Signaling Pathway
TYK2 associates with the intracellular domains of cytokine receptors. Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.
Application Notes
Preclinical Efficacy in Mouse Models
Selective TYK2 inhibitors have demonstrated significant efficacy in a variety of mouse models of autoimmune and inflammatory diseases.
-
Psoriasis: In the imiquimod (IMQ)-induced mouse model of psoriasis, oral administration of TYK2 inhibitors has been shown to significantly reduce skin inflammation, as measured by the Psoriasis Area and Severity Index (PASI), spleen weight, and histopathological scores.[3] A dose-dependent inhibition of pro-inflammatory cytokines such as IL-17A and IL-23 in the skin has also been observed.[1][3]
-
Neuroinflammation (Multiple Sclerosis Model): In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, TYK2 inhibitors have been shown to reduce disease severity.[4][5] Both prophylactic and therapeutic administration can lead to a dose-dependent suppression of clinical and histological signs of EAE.[6] Brain-penetrant TYK2 inhibitors can also reduce the infiltration of T cells into the central nervous system (CNS).[4]
-
Spondyloarthritis: In mouse models of spondyloarthritis, such as the SKG mouse model, TYK2 inhibitors have been effective at inhibiting disease progression.[7]
-
Type 1 Diabetes: In non-obese diabetic (NOD) mice and RIP-LCMV-GP mice, models for type 1 diabetes, administration of TYK2 inhibitors reduced islet inflammation and delayed the onset of the disease.[8][9][10]
Data Presentation
Table 1: Representative In Vivo Efficacy of TYK2 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| ATMW-DC | Imiquimod-induced psoriasis | Oral, daily | Significant inhibition of inflammation (PASI score), spleen weight, histopathology scores, and skin cytokine levels (IL-17A, GM-CSF, TNF). | [3] |
| A-005 | Experimental Autoimmune Encephalomyelitis (EAE) | Oral, prophylactic or therapeutic | Significant and dose-dependent suppression of clinical and histological EAE. | [6] |
| NDI-031407 | SKG model of Spondyloarthritis | Not specified | Inhibition of disease progression. | [7] |
| BMS-986202 | Non-obese diabetic (NOD) mice | Daily administration | Reduced systemic and tissue-localized inflammation, prevented β cell death, and delayed T1D onset. | [8][10] |
| Compound 30 | IL-23-induced acanthosis (psoriasis-like) | Oral, BID | Effective in reducing disease markers. | [2] |
| Compound 15t (PROTAC degrader) | Imiquimod-induced psoriasis | Intraperitoneal, daily | Significant mitigation of pathological changes by downregulating TYK2 protein and downstream cytokines. |
Table 2: Representative Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of TYK2 Inhibitors in Mice
| Compound | Dose and Route | Cmax | AUC(0-t) | Key PD Marker and Effect | Reference |
| Compound 15t (PROTAC degrader) | 5 mg/kg, i.p. | 1305 ng/mL | 4766 h*ng/mL | Effective degradation of TYK2 protein in skin sections. | [11] |
| QL-1200186 | 10 mg/kg, oral | Not specified | Not specified | Dose-dependent inhibition of IL-12/IL-18 driven IFNγ production. | [12] |
| BMS-986202 | Not specified | Not specified | Not specified | Dose-dependent reduction in IFN-γ production induced by IL-12/IL-18 stimulation. | [13] |
Experimental Protocols
Protocol: Imiquimod (IMQ)-Induced Psoriasis Model in Mice
This protocol describes a common method to induce psoriasis-like skin inflammation in mice to evaluate the efficacy of a test TYK2 inhibitor.
1. Animals:
-
Strain: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
Test TYK2 inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Imiquimod cream (5%)
-
Anesthesia (e.g., isoflurane)
-
Calipers
-
Scales
3. Experimental Workflow Diagram:
4. Procedure:
-
Day -1: Preparation
-
Anesthetize the mice.
-
Carefully shave a defined area on the dorsal skin.
-
Randomly assign mice to treatment groups (e.g., Vehicle, TYK2 inhibitor low dose, TYK2 inhibitor high dose).
-
-
Day 0 to Day 5: Induction and Treatment
-
Administer the test TYK2 inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage). This is typically done 1-2 hours before IMQ application.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area of each mouse.
-
Monitor the mice daily for body weight and signs of skin inflammation.
-
Score the severity of skin inflammation daily based on:
-
Erythema (redness): 0 (none) to 4 (very severe).
-
Scaling: 0 (none) to 4 (very severe).
-
Thickness: Measure skin thickness using calipers.
-
-
The sum of these scores constitutes the PASI score.
-
-
Day 6: Endpoint Analysis
-
Record the final body weight and PASI scores.
-
Euthanize the mice according to approved institutional guidelines.
-
Collect the treated skin patch and spleen.
-
Weigh the spleen as an indicator of systemic inflammation.
-
Process the skin tissue for:
-
Histopathology: Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize a portion of the skin to measure cytokine levels (e.g., IL-17A, IL-23) by ELISA or mRNA expression by qPCR.
-
-
Spleen cells can be isolated for flow cytometric analysis of immune cell populations (e.g., Th17 cells).
-
5. Data Analysis:
-
Compare the mean PASI scores, spleen weights, and biomarker levels between the vehicle and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in these parameters in the treated groups compared to the vehicle group indicates efficacy of the TYK2 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 3. pnas.org [pnas.org]
- 4. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo | PLOS One [journals.plos.org]
- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Tyk2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of cytokines involved in both innate and adaptive immunity, including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23). Dysregulation of the Tyk2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Tyk2-IN-8 is a potent and selective inhibitor of Tyk2, making it a valuable tool for studying Tyk2-mediated signaling pathways and for the development of novel therapeutics.
These application notes provide detailed protocols for key cell-based assays to evaluate the activity of this compound and other Tyk2 inhibitors. The protocols focus on measuring the inhibition of cytokine-induced STAT (Signal Transducer and Activator of Transcription) phosphorylation, a critical downstream event in Tyk2 signaling.
Mechanism of Action of Tyk2 Inhibition
Tyk2, in partnership with other JAK family members, associates with the intracellular domains of cytokine receptors.[1] Upon cytokine binding, the receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated Tyk2 then phosphorylates the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by Tyk2, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2][3]
This compound and other selective Tyk2 inhibitors can act via different mechanisms. Some, like deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of Tyk2.[4] This unique mechanism provides high selectivity for Tyk2 over other JAK family members, which share a highly conserved ATP-binding site in their catalytic (JH1) domains.[5] By inhibiting Tyk2, these compounds effectively block the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and type I IFNs.
Data Presentation: In Vitro Activity of Tyk2 Inhibitors
The following tables summarize the inhibitory activity of various Tyk2 inhibitors in biochemical and cell-based assays, providing a comparative overview of their potency and selectivity.
Table 1: Biochemical and Cellular Activity of Tyk2 Inhibitors
| Compound | Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| This compound | Biochemical | TYK2-JH2 | - | 5.7 | MedChemExpress |
| Deucravacitinib | Cell-based | Tyk2 | - | >100-fold selective over JAK1/3, >2000-fold over JAK2 | [5] |
| PF-06673518 | Biochemical | Human WT TYK2 | - | 29 | [6] |
| PF-06673518 | Biochemical | Mouse WT TYK2 | - | 1,407 | [6] |
| PF-06673518 | Cell-based (IL-12 induced pSTAT4) | Tyk2 | Human leukocytes | 64 | [6] |
| PF-06673518 | Cell-based (IL-12 induced pSTAT4) | Tyk2 | Mouse leukocytes | 518 | [6] |
| NDI-031407 | Biochemical | TYK2 | - | 0.21 | [1] |
| NDI-031407 | Cell-based (IL-12 induced pSTAT4) | Tyk2 | PBMCs | Potent inhibition | |
| ATMW-DC | Biochemical | TYK2-JH2 | - | 0.012 | |
| ATMW-DC | Cell-based (IL-12 induced pSTAT4) | Tyk2 | Cellular cytokine assay | 18 | [7] |
| ESK-001 | Cell-based | Tyk2 | Human whole blood | 104-149 | [4] |
Experimental Protocols
Protocol 1: Inhibition of IL-12-Induced STAT4 Phosphorylation in Human PBMCs
This assay assesses the ability of this compound to inhibit the IL-12-mediated phosphorylation of STAT4 in primary human peripheral blood mononuclear cells (PBMCs). The IL-12 signaling pathway is dependent on the Tyk2/JAK2 kinase pair.[5]
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-12
-
This compound (or other Tyk2 inhibitors)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT4 (pY693) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
CD4 antibody, conjugated to a different fluorophore (e.g., FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or use freshly isolated cells. Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cell suspension. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Add recombinant human IL-12 to a final concentration of 10-50 ng/mL. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature. Wash the cells twice with Perm/Wash buffer.
-
Intracellular Staining: Resuspend the cells in Perm/Wash buffer and add the anti-phospho-STAT4 and anti-CD4 antibodies. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, gating on the CD4+ T cell population to measure the mean fluorescence intensity (MFI) of phospho-STAT4.
-
Data Analysis: Calculate the percentage inhibition of pSTAT4 for each inhibitor concentration relative to the DMSO control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of IFN-α-Induced STAT1 Phosphorylation in Human Whole Blood
This assay evaluates the effect of this compound on the type I interferon pathway by measuring the phosphorylation of STAT1 in response to IFN-α stimulation in a whole blood matrix. This pathway is dependent on the Tyk2/JAK1 pair.
Materials:
-
Freshly collected human whole blood from healthy donors (using heparin as an anticoagulant)
-
Recombinant Human IFN-α
-
This compound (or other Tyk2 inhibitors)
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Phospho-STAT1 (pY701) antibody, conjugated to a fluorophore
-
Cell surface markers for immune cell identification (e.g., CD3, CD4, CD19)
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation: Aliquot whole blood into tubes and add varying concentrations of this compound. Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IFN-α to a final concentration of 1000 U/mL. Incubate for 15-30 minutes at 37°C.
-
Fixation and Red Blood Cell Lysis: Add pre-warmed Fixation Buffer to each tube to lyse red blood cells and fix the leukocytes. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and resuspend in staining buffer. Add the anti-phospho-STAT1 antibody and antibodies for cell surface markers. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on specific leukocyte populations (e.g., T cells, B cells) to measure the MFI of phospho-STAT1.
-
Data Analysis: Determine the percentage inhibition of pSTAT1 at different inhibitor concentrations and calculate the IC50 value.
Visualizations
Signaling Pathways
Caption: Tyk2-mediated signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing Tyk2 inhibition in cell-based assays.
References
- 1. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Detection of p-STAT by Western Blot Following Tyk2-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription (p-STAT) proteins by Western blot in cells treated with the Tyk2 inhibitor, Tyk2-IN-8. This protocol is intended for researchers in cell biology, immunology, and drug development investigating the Tyk2-STAT signaling pathway.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling pathways of various cytokines, including interferons and interleukins such as IL-12 and IL-23.[1][2][3] Upon cytokine receptor binding, Tyk2 undergoes autophosphorylation and subsequently phosphorylates downstream STAT proteins.[3][4] This phosphorylation event activates STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which are critical for immune responses.[3][5] Dysregulation of the Tyk2-STAT pathway is implicated in various autoimmune diseases and cancers.[1][6][7]
This compound is a potent and selective inhibitor of Tyk2. By blocking the kinase activity of Tyk2, this compound is expected to prevent the phosphorylation and subsequent activation of STAT proteins.[4] Western blotting is a widely used technique to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation state of proteins like STATs, providing a direct measure of the inhibitor's efficacy.[8][9] This protocol outlines the necessary steps to assess the impact of this compound treatment on STAT phosphorylation.
Signaling Pathway
The following diagram illustrates the Tyk2-STAT signaling pathway and the inhibitory action of this compound.
Caption: Tyk2-STAT signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for detecting p-STAT.
Caption: Western blot experimental workflow.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| Cell Culture Medium (appropriate for cell line) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| This compound | Varies | Varies |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| RIPA Lysis Buffer | Cell Signaling Technology | #9806 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | #1610747 |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | Varies |
| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad | #1610732 |
| PVDF Membranes | Millipore | IPVH00010 |
| Methanol | Varies | Varies |
| Transfer Buffer (e.g., Towbin buffer) | Varies | Varies |
| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | Varies | Varies |
| Primary Antibody: Phospho-STAT (e.g., p-STAT3 Tyr705) | Cell Signaling Technology | #9145 or #9131 |
| Primary Antibody: Total STAT (e.g., STAT3) | Cell Signaling Technology | #4904 or #9139 |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | Varies | Varies |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | #7076 |
| Chemiluminescent HRP Substrate | Millipore | WBLUR0500 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A dose-response experiment (e.g., 0.1, 1, 10 µM) is recommended to determine the optimal concentration.[10]
-
Pre-treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours).[11]
-
Stimulate the cells with an appropriate cytokine (e.g., IFN-α, IL-23) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[12][13] Include an unstimulated control.
Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to the cells.[14][15]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with the lysis buffer.
Sample Preparation for Electrophoresis
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Add 2-mercaptoethanol to a final concentration of 5%.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][14]
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.[12]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[16]
Protein Transfer
-
Activate a PVDF membrane by incubating in methanol for 1-2 minutes, followed by equilibration in transfer buffer.[15]
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Transfer the proteins from the gel to the PVDF membrane. Typical conditions for a wet transfer are 100 V for 1-2 hours at 4°C.
Membrane Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[15][17][18]
Antibody Incubation
-
Primary Antibody: Dilute the primary antibodies (anti-p-STAT, anti-total STAT, and anti-loading control) in 5% BSA in TBST at the manufacturer's recommended dilution (typically 1:1000).[12][19][20] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8]
-
Secondary Antibody: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (typically 1:2000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.[16]
Signal Detection and Data Analysis
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the p-STAT signal to the total STAT signal and/or a loading control to quantify changes in phosphorylation.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Recommended Concentration/Time | Notes |
| Cell Treatment | This compound | 0.1 - 10 µM | Optimal concentration should be determined empirically. |
| Cytokine Stimulation | 15 - 30 minutes | Varies with cytokine and cell type. | |
| Protein Loading | Total Protein per Lane | 20 - 40 µg | Adjust as needed based on target protein abundance.[12] |
| Membrane Blocking | BSA in TBST | 5% (w/v) | 1 hour at room temperature. |
| Primary Antibody | p-STAT, Total STAT | 1:1000 in 5% BSA/TBST | Overnight at 4°C.[19][20] |
| Loading Control | Varies (typically 1:1000 - 1:10000) | Overnight at 4°C. | |
| Secondary Antibody | HRP-conjugated | 1:2000 - 1:10000 in 5% BSA/TBST | 1 hour at room temperature. |
Troubleshooting
-
No/Weak Signal:
-
Ensure successful induction of STAT phosphorylation with a positive control (cytokine stimulation without inhibitor).
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
Check the activity of the HRP substrate.
-
-
High Background:
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
Optimize blocking and washing conditions.
-
References
- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. revvity.com [revvity.com]
- 4. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 5. Dependency on the TYK2/STAT1/MCL1 axis in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Therapeutic Strategies in TYK2-Targeted Treatments: From Cancer to Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. inventbiotech.com [inventbiotech.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis with Tyk2-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Tyk2-IN-8 is a potent and selective inhibitor of Tyk2, making it a valuable tool for studying Tyk2-mediated signaling events and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry analysis, a powerful technique for single-cell analysis of signaling pathways and immune cell phenotyping.
Tyk2 Signaling Pathway
Tyk2 is an integral component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2 and another associated JAK (often JAK1 or JAK2) are brought into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Caption: Tyk2 Signaling Pathway Inhibition by this compound.
Quantitative Data: this compound Inhibitory Activity
This compound demonstrates high selectivity for Tyk2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various JAK family kinases.
| Kinase Target | IC50 (nM) | Reference |
| Tyk2 (JH1 domain) | 17 | [1] |
| Tyk2 (JH2 domain) | 5.7 | [2] |
| JAK1 | 74 | [1] |
| JAK1 (JH1 domain) | 3.0 | [2] |
| JAK2 | 383 | [1] |
Note: JH1 is the catalytically active kinase domain, while JH2 is the pseudokinase domain.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in human PBMCs using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-12
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-pSTAT4 (pY693)
-
-
Flow cytometer
Experimental Workflow:
Caption: Flow Cytometry Workflow for pSTAT Analysis.
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend the cells in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 1 x 10^6 cells per tube.
-
Prepare serial dilutions of this compound in RPMI media. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the cell suspensions.
-
Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of recombinant human IL-12. The optimal concentration should be determined empirically, but a starting point of 20 ng/mL is recommended.
-
Add IL-12 to the cell suspensions (except for the unstimulated control).
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-pSTAT4) at their pre-titrated optimal concentrations.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+CD4+ T cells.
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT4 signal in the CD4+ T cell population for each condition.
-
Calculate the percent inhibition of pSTAT4 phosphorylation by this compound relative to the DMSO control.
-
Protocol 2: Analysis of Immune Cell Subset Alterations
This protocol provides a framework for investigating the effect of this compound on the frequency of different immune cell subsets in a mixed cell population (e.g., whole blood or splenocytes) using flow cytometry.[3]
Materials:
-
Whole blood or single-cell suspension of lymphoid tissue (e.g., spleen)
-
This compound (dissolved in DMSO)
-
Cell culture medium appropriate for the cell type
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood)
-
Fluorochrome-conjugated antibodies for surface marker staining (e.g., CD4, CD8, CD19, NK1.1, etc.)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture whole blood or isolated splenocytes in the presence of various concentrations of this compound or DMSO for a specified period (e.g., 24-72 hours). The culture conditions may include specific stimuli to induce immune cell differentiation or proliferation.
-
-
Cell Preparation for Staining:
-
If using whole blood, perform RBC lysis according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
-
Surface Marker Staining:
-
Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorochrome-conjugated antibodies targeting the surface markers of interest.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Use a sequential gating strategy to identify different immune cell populations (e.g., T cells, B cells, NK cells, and their subsets).
-
Determine the percentage of each cell population in the this compound-treated samples compared to the vehicle control.
-
Data Interpretation and Troubleshooting
-
pSTAT Analysis: A dose-dependent decrease in the MFI of the pSTAT signal in the presence of this compound indicates successful inhibition of the Tyk2 pathway.
-
Immune Cell Profiling: Changes in the percentages of specific immune cell populations following this compound treatment can provide insights into the role of Tyk2 in the development, differentiation, or survival of these cells.
-
Controls are critical: Always include unstimulated, vehicle-treated, and stimulated, vehicle-treated controls to accurately assess the effect of this compound.
-
Antibody Titration: Ensure all antibodies are titrated to their optimal concentrations to maximize signal-to-noise ratio.
-
Fixation/Permeabilization: The choice of fixation and permeabilization reagents can affect antibody staining. It is advisable to test different reagents for optimal results with your specific antibody panel.
Conclusion
This compound is a powerful research tool for dissecting the role of Tyk2 in immune regulation. The protocols outlined in this document provide a comprehensive guide for utilizing flow cytometry to investigate the effects of this compound on cytokine-induced signaling and immune cell phenotypes. These methods are valuable for basic research and for the preclinical evaluation of Tyk2 inhibitors in drug development.
References
Application Notes and Protocols for Tyk2-IN-8 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating signaling pathways for various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1][2][3] Consequently, Tyk2 has emerged as a significant therapeutic target for the development of novel immunomodulatory agents.
Tyk2-IN-8 is a potent and selective inhibitor of Tyk2. It allosterically binds to the pseudokinase (JH2) domain of Tyk2, which distinguishes it from many ATP-competitive kinase inhibitors that target the highly conserved kinase (JH1) domain. This allosteric inhibition stabilizes an inactive conformation of Tyk2, thereby preventing its activation and downstream signaling. This application note provides detailed protocols for assessing the kinase activity of Tyk2 in the presence of this compound using both biochemical and cell-based assays.
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2, in conjunction with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
Quantitative Data Summary
The inhibitory activity of this compound and its selectivity against other kinases are critical parameters for its characterization. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Format | IC50 (nM) |
| Tyk2 (JH2 Domain) | Biochemical | 5.7 |
| JAK1 (JH1 Domain) | Biochemical | 3.0 |
Data compiled from publicly available sources.
Table 2: Selectivity Profile of a this compound Analog (Compound 15t) in Biochemical Assays
| Target | IC50 (nM) |
| Tyk2-JH2 | 1.2 |
| JAK1-JH2 | >100 |
| Tyk2-JH1 | >10,000 |
| JAK1-JH1 | >10,000 |
| JAK2-JH1 | >10,000 |
| JAK3-JH1 | >10,000 |
This table presents data for a close analog of this compound, compound 15t, to illustrate the high selectivity for the Tyk2 pseudokinase domain.[4]
Experimental Protocols
A comprehensive evaluation of a kinase inhibitor involves both biochemical and cell-based assays. Biochemical assays provide a direct measure of the inhibitor's effect on the purified enzyme, while cell-based assays offer insights into its activity in a more physiologically relevant context.[5][6]
Biochemical Kinase Activity Assay: Transcreener® ADP² FP Assay
This protocol describes a fluorescence polarization (FP)-based assay to measure the kinase activity of Tyk2 by detecting the production of ADP.
Materials:
-
Recombinant human Tyk2 enzyme
-
Kinase substrate (e.g., IRS1 peptide)
-
This compound
-
ATP
-
Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer, ADP² Antibody, and Stop & Detect Buffer)
-
Assay plates (e.g., 384-well, low-volume, black)
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Mixture:
-
Prepare a master mix containing Tyk2 enzyme and the IRS1 peptide substrate in kinase reaction buffer.
-
Dispense the kinase/substrate mixture into the wells of the assay plate.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Tyk2.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add the Transcreener® ADP² FP Assay mix (containing the ADP Alexa633 Tracer and ADP² Antibody diluted in Stop & Detect Buffer) to all wells to terminate the kinase reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
The FP signal will be high in the absence of ADP (inhibited reaction) and low in the presence of ADP (uninhibited reaction).
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: IFN-α-Stimulated STAT1/STAT3 Phosphorylation in THP-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the Tyk2 signaling pathway in a cellular context by measuring the phosphorylation of downstream STAT proteins.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Recombinant human IFN-α
-
Assay plates (e.g., 96-well tissue culture plates)
-
Detection reagents for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3) (e.g., HTRF® assay kits, ELISA kits, or antibodies for Western blotting)
-
Lysis buffer
Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or vehicle (DMSO) to the cells and pre-incubate for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with IFN-α at a final concentration of 50 ng/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells by adding lysis buffer.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
Detection of Phosphorylated STATs:
-
Using HTRF®: Transfer the cell lysates to a 384-well low-volume plate. Add the HTRF® detection reagents for pSTAT1 and pSTAT3. Incubate as per the manufacturer's instructions and read the HTRF signal.
-
Using ELISA: Follow the manufacturer's protocol for the specific pSTAT1 and pSTAT3 ELISA kits.
-
Using Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pSTAT1, pSTAT3, and total STAT1/STAT3 (as loading controls).
-
-
Data Analysis:
-
Quantify the levels of pSTAT1 and pSTAT3 relative to total STAT levels or a housekeeping protein.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Comparison of Kinase Assay Technologies
Several technologies are available for biochemical kinase assays, each with its own advantages and disadvantages.
Table 3: Comparison of Common Biochemical Kinase Assay Formats
| Assay Technology | Principle | Advantages | Disadvantages |
| Transcreener® ADP² | ADP Detection (FP, TR-FRET, or FI) | Universal for any kinase, direct detection of product, high sensitivity.[1] | Requires specific detection reagents, potential for interference from ATP-binding compounds. |
| Z'-LYTE® | FRET-based peptide cleavage | Ratiometric measurement reduces noise, high Z' values. | Substrate-specific, indirect measurement of kinase activity. |
| LanthaScreen® | TR-FRET binding assay | Direct measurement of inhibitor binding, can be read continuously. | Requires specific fluorescently labeled tracers and antibodies, may not be suitable for all inhibitors. |
| HTRF® | TR-FRET | Homogeneous (no-wash) format, robust and suitable for HTS.[4] | Requires specific antibody pairs, potential for compound interference with FRET signal. |
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for characterizing the activity and selectivity of this compound. The choice of assay will depend on the specific research question, available instrumentation, and throughput requirements. For initial high-throughput screening and determination of direct enzymatic inhibition, biochemical assays such as the Transcreener® ADP² assay are highly suitable. For validating the on-target effects in a more biological context and understanding the cellular potency, the IFN-α-stimulated pSTAT assay in THP-1 cells is a robust and relevant method. By employing these detailed protocols, researchers can effectively evaluate the inhibitory properties of this compound and other Tyk2 inhibitors in their drug discovery and development efforts.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying T-Cell Differentiation with Tyk2-IN-8 (Represented by Deucravacitinib/BMS-986165)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Tyk2 inhibitor, Tyk2-IN-8 (represented herein by the well-characterized compound Deucravacitinib/BMS-986165), to study T-cell differentiation. This document includes an overview of the mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines that drive the differentiation of naive CD4+ T cells into various effector and regulatory lineages.[1][2] Specifically, Tyk2 is associated with the receptors for interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are pivotal for the development of T helper 1 (Th1) and Th17 cells.[1][2]
This compound, represented by the selective allosteric Tyk2 inhibitor Deucravacitinib (BMS-986165), offers a powerful tool to dissect the role of Tyk2 in T-cell biology.[2] Unlike pan-JAK inhibitors, its high selectivity for Tyk2 allows for the specific interrogation of Tyk2-dependent signaling pathways, minimizing off-target effects on other JAK family members (JAK1, JAK2, and JAK3).[1][3] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of Tyk2, stabilizing an inactive conformation of the enzyme.[2][4]
This document outlines the use of this compound to modulate and study the differentiation of Th1, Th17, and regulatory T (Treg) cells in vitro.
Data Presentation
The following tables summarize the quantitative effects of Deucravacitinib (representing this compound) on key cellular and signaling events relevant to T-cell differentiation.
Table 1: Inhibitory Activity of Deucravacitinib on Cytokine Signaling Pathways
| Pathway | Stimulant | Endpoint | IC50 (nM) | Cell Type | Reference |
| Tyk2/JAK2 | IL-12 | IFN-γ production | 13 | Human Whole Blood | [5] |
| JAK1/JAK3 | IL-2 | STAT5 phosphorylation | >1000 | Human T-cells | [1][3] |
| JAK2/JAK2 | TPO | STAT3 phosphorylation | >4000 | Human Platelets | [1][3] |
Table 2: Effect of Deucravacitinib on T-Cell Differentiation and Cytokine Production
| T-Cell Subset/Cytokine | In Vitro Differentiation Conditions | Effect of Deucravacitinib | Quantitative Measurement | Reference |
| Th1 | Anti-CD3/CD28 + IL-12 + Anti-IL-4 | Inhibition of differentiation | Dose-dependent reduction in IFN-γ secretion and TBET expression. | [6] |
| Th17 | Anti-CD3/CD28 + TGF-β + IL-6 | Inhibition of differentiation | Dose-dependent reduction in IL-17A secretion. | [7][8][9] |
| Treg | Anti-CD3/CD28 + TGF-β + IL-2 | Preservation of differentiation | No significant inhibition of FOXP3 expression. | [6] |
| IL-17A Production | Psoriasis Patients | Reduction in serum levels | 47% to 50% reduction after 16 weeks of treatment. | [9][10] |
| IL-19 Production | Psoriasis Patients | Reduction in serum levels | 72% reduction after 16 weeks of treatment. | [9][10] |
Signaling Pathways and Experimental Workflow
Diagram 1: Tyk2 Signaling in T-Cell Differentiation
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 10. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tyk2-IN-8 in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions. Tyk2-IN-8 is a potent and selective inhibitor of Tyk2, targeting its pseudokinase (JH2) domain. These application notes provide detailed protocols for the utilization of this compound in primary human cell cultures to investigate its effects on immune cell function.
Mechanism of Action
Tyk2, in partnership with other JAK family members (JAK1 or JAK2), associates with the intracellular domains of cytokine receptors.[1][2] Upon cytokine binding, Tyk2 is activated and phosphorylates signal transducer and activator of transcription (STAT) proteins.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to various cellular responses.[3]
This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2. This binding stabilizes the inactive conformation of the kinase domain (JH1), thereby preventing its catalytic activity. This selective inhibition of Tyk2 blocks the downstream signaling of IL-12, IL-23, and Type I IFNs, which are crucial for the differentiation and function of Th1 and Th17 cells, key players in many autoimmune diseases.[4][5]
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant Tyk2 inhibitors. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Assay | IC50 (nM) | Cell Type | Reference |
| This compound | TYK2-JH2 | Biochemical Assay | 5.7 | - | N/A |
| This compound | JAK1-JH1 | Biochemical Assay | 3.0 | - | N/A |
| Deucravacitinib | TYK2 | IL-12 induced IFN-γ production | ~10 | Human whole blood | [6] |
| Deucravacitinib | JAK1/3 | IL-2 stimulated pSTAT5 | >1000 | Human whole blood | [6] |
| Deucravacitinib | JAK2 | TPO stimulated pSTAT3 | >1000 | Human whole blood | [6] |
| NDI-031407 | TYK2 | Radiometric Assay | 0.21 | - | [7] |
| NDI-031407 | JAK1 | Radiometric Assay | 46 | - | [7] |
| NDI-031407 | JAK2 | Radiometric Assay | 31 | - | [7] |
| NDI-031407 | JAK3 | Radiometric Assay | 4.2 | - | [7] |
Mandatory Visualizations
Caption: Tyk2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
Note: As specific protocols for this compound are not widely published, the following are generalized methods based on the known function of selective Tyk2 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration and incubation time for this compound in their specific primary human cell cultures.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density for subsequent experiments.
Protocol 2: Treatment of Primary Human Cells with this compound
Materials:
-
Isolated primary human cells (e.g., PBMCs, purified T cells)
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium
-
Appropriate cytokines for stimulation (e.g., recombinant human IL-12, IL-23, IFN-α)
Procedure:
-
Seed the primary cells in a culture plate at the desired density.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the cells with the various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
Following pre-treatment, stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-12, 50 ng/mL IL-23, or 1000 U/mL IFN-α).
-
Incubate the cells for the desired time period depending on the downstream application (e.g., 15-30 minutes for phosphorylation studies, 24-72 hours for cytokine production or proliferation assays).
Protocol 3: Analysis of STAT Phosphorylation by Flow Cytometry
Materials:
-
Treated and stimulated primary cells
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer III
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4)
-
Flow cytometer
Procedure:
-
After stimulation, immediately fix the cells by adding Phosflow Lyse/Fix Buffer.
-
Permeabilize the cells using Phosflow Perm Buffer III.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies for 30-60 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
Protocol 4: Measurement of Cytokine Production by ELISA
Materials:
-
Supernatants from treated and stimulated primary cell cultures
-
ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-17)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after the desired incubation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Stability and Storage
Store the solid form of this compound at -20°C. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media should be determined empirically, but it is generally advisable to prepare fresh dilutions for each experiment.
References
- 1. bms.com [bms.com]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Selective TYK2 Inhibitors
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).[3][4][5][6][7] These cytokines are central to the pathogenesis of various immune-mediated diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[5][8][9] Selective inhibition of TYK2 is an attractive therapeutic strategy, aiming to modulate downstream inflammatory responses with potentially greater safety compared to broader JAK inhibitors.[10]
TYK2 Signaling Pathway
TYK2, in partnership with other JAK family members (JAK1, JAK2), mediates cytokine signaling. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune cell differentiation, proliferation, and function.[5]
Dosing of Selective TYK2 Inhibitors in Animal Studies
The following tables summarize dosing information for various selective TYK2 inhibitors from published preclinical studies. This data can be used as a starting point for dose-range finding studies with novel compounds.
Table 1: Dosing of TYK2 Inhibitors in Murine Models of Psoriasis
| Compound | Animal Model | Route of Administration | Dose Range | Study Outcome |
| Deucravacitinib (BMS-986165) | Imiquimod-induced psoriasis | Oral | Not specified | Ameliorated skin lesions |
| Compound 15t | Imiquimod-induced psoriasis | Intraperitoneal | 5-15 mg/kg | Significantly suppressed pathology |
| QL-1200186 | Imiquimod-induced psoriasis | Oral | Not specified | Reduced disease severity |
| Unnamed TYK2 Inhibitor | IL-23-induced skin inflammation | Not specified | Not specified | Significantly inhibited inflammation |
Table 2: Dosing of TYK2 Inhibitors in Other Murine Models
| Compound | Animal Model | Route of Administration | Dose Range | Study Outcome |
| PF-06673518 | IL-12/18-induced IFNγ production | Oral | 3-100 mg/kg | Dose-dependent inhibition of IFNγ |
| QL-1200186 | IL-12/18-induced IFNγ production | Oral | 0.1-10 mg/kg | Dose-dependent inhibition of IFNγ |
| Compound 30 | Anti-CD40-induced colitis | Oral | Not specified | Orally effective |
| A-005 | Experimental Autoimmune Encephalomyelitis (EAE) | Oral | Not specified | Dose-dependent suppression of EAE |
| Deucravacitinib (BMS-986165) | Lupus and IBD models | Prophylactic administration | Not specified | Showed efficacy |
Experimental Protocols
Below are detailed protocols for common animal models and pharmacodynamic assays used to evaluate the efficacy of TYK2 inhibitors.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used to screen for potential anti-psoriatic drugs.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
TYK2 inhibitor and vehicle
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring guide
-
Reagents for histology (e.g., hematoxylin and eosin) and cytokine analysis (e.g., ELISA kits for IL-17, IL-23)
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: Administer the TYK2 inhibitor or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing can be prophylactic (starting before IMQ application) or therapeutic (starting after disease onset).
-
Clinical Scoring:
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back skin daily based on the PASI, evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23 using ELISA or qPCR.[7]
-
Spleen Analysis: Isolate splenocytes to analyze immune cell populations by flow cytometry.
-
In Vivo Pharmacodynamic (PD) Assay: Inhibition of IL-12/IL-18-Induced IFNγ Production
This acute model assesses the in vivo target engagement of a TYK2 inhibitor.
Materials:
-
C57BL/6 mice
-
Recombinant murine IL-12 and IL-18
-
TYK2 inhibitor and vehicle
-
ELISA kit for murine IFNγ
Procedure:
-
Dosing: Administer a single dose of the TYK2 inhibitor or vehicle to the mice.
-
Cytokine Challenge: At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of recombinant murine IL-12 and IL-18.[2]
-
Blood Collection: Collect blood samples at a time point corresponding to the peak of IFNγ production (typically 4-6 hours post-challenge).
-
IFNγ Measurement: Prepare plasma from the blood samples and measure the concentration of IFNγ using an ELISA kit.[2]
-
Data Analysis: Calculate the percentage of inhibition of IFNγ production for each dose of the TYK2 inhibitor compared to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel TYK2 inhibitor.
References
- 1. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bms.com [bms.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 10. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tyk2-IN-8 Insolubility
For researchers, scientists, and drug development professionals utilizing the selective TYK2 inhibitor, Tyk2-IN-8, solubility issues can present a significant experimental hurdle. This guide provides troubleshooting strategies and answers to frequently asked questions to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 16.67 mg/mL (43.48 mM) in DMSO.[1][2]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A2: If you encounter solubility issues, you can warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.[1][2] Ensure the vial is securely capped during these procedures to prevent solvent evaporation.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, for certain applications, other solvents may be explored if DMSO is not suitable. However, the solubility in other common laboratory solvents like ethanol, PBS, or water is not well-documented for this compound. It is advisable to test solubility in a small amount of the compound before preparing a larger stock. For other Tyk2 inhibitors, if DMSO is not effective, solvents such as ethanol or DMF have been suggested as alternatives.
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo applications, a common formulation involves first dissolving the compound in DMSO to create a concentrated stock solution. This stock is then further diluted in a vehicle suitable for injection, such as a mixture of Tween 80 and saline. A suggested formulation for a similar Tyk2 inhibitor is a 1:5:85 ratio of DMSO:Tween 80:Saline.[3] However, it is crucial to optimize the formulation for your specific experimental model and to perform preliminary tolerability studies.
Q5: How should I store the this compound stock solution?
A5: Once dissolved, it is recommended to store the stock solution at -20°C for short-term storage and -80°C for long-term storage to maintain its stability and activity.[1]
Troubleshooting Guide
This section provides a step-by-step approach to addressing common insolubility problems with this compound.
Problem: Precipitate forms when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).
Cause: this compound, like many small molecule inhibitors, has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Check the DMSO tolerance of your specific cell line.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final dilution buffer can help to maintain the solubility of the compound.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This can sometimes prevent immediate precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 16.67 | 43.48 |
Data sourced from GlpBio and MedChemExpress product information.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 383.41 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 3.83 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 383.41 g/mol * 1000 mg/g = 3.83 mg/mL
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes.
-
Following incubation, vortex the solution again. If insolubility persists, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Tyk2 in the JAK-STAT Signaling Pathway
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, Tyk2 and other JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate gene expression involved in immune responses.
Caption: The role of Tyk2 in the JAK-STAT signaling pathway and its inhibition by this compound.
Experimental Workflow for Solubilizing this compound
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility issues during stock solution preparation.
Caption: A step-by-step workflow for dissolving this compound.
References
Interpreting unexpected results with Tyk2-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family. It specifically targets the pseudokinase (JH2) domain of Tyk2, with a reported IC50 of 5.7 nM.[1] This allosteric inhibition prevents the activation of Tyk2 and subsequent downstream signaling pathways.[2][3] Tyk2 is crucial for the signaling of several key cytokines involved in autoimmune and inflammatory responses, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[4][5][6]
Q2: What are the potential off-target effects of this compound?
While this compound is selective for Tyk2, it has been shown to inhibit the JAK1 kinase domain (JH1) with an IC50 of 3.0 nM.[1] This lack of complete selectivity may lead to off-target effects related to the inhibition of JAK1-dependent signaling pathways. Researchers should consider this dual activity when interpreting experimental results. Newer generations of Tyk2 inhibitors, such as deucravacitinib, are designed for higher selectivity by exclusively targeting the JH2 domain, thereby minimizing off-target effects on other JAK family members.[2]
Q3: Why am I observing weaker than expected inhibition in my mouse model?
Significant differences in inhibitor potency between species have been reported for some Tyk2 inhibitors. For instance, one study demonstrated a substantial loss of enzymatic potency of a Tyk2 inhibitor in mouse Tyk2 compared to human Tyk2.[7] This discrepancy can be attributed to variations in the amino acid sequence of the Tyk2 protein between species.[2] It is crucial to verify the potency of this compound against the specific species' Tyk2 being used in your experimental model.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a JAK1-Mediated Pathway
Scenario: You are studying a signaling pathway known to be primarily mediated by JAK1, but you observe significant inhibition upon treatment with this compound.
Possible Cause: As indicated by its in-vitro profile, this compound also potently inhibits JAK1.[1] Your observed effect is likely due to this off-target activity.
Troubleshooting Steps:
-
Confirm Pathway Specificity: Review the literature to confirm the specific JAK kinase dependencies of your signaling pathway of interest.
-
Use a More Selective Inhibitor: If available, use a more selective Tyk2 inhibitor with a significantly lower affinity for JAK1 to confirm that the observed effect is indeed off-target.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. If the inhibition of the JAK1-mediated pathway occurs at a similar concentration range as the inhibition of your target Tyk2 pathway, it further suggests an off-target effect.
-
Control Experiments: Include control experiments using selective inhibitors for other JAK family members to dissect the specific contributions of each kinase to your observed phenotype.
Issue 2: Discrepancy Between In-Vitro Potency and In-Vivo Efficacy
Scenario: this compound shows high potency in your in-vitro cellular assays, but the in-vivo efficacy in your animal model is much lower than anticipated.
Possible Causes:
-
Pharmacokinetic Properties: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.
-
Species-Specific Potency Differences: As mentioned in the FAQs, the potency of this compound may be lower against the murine Tyk2 enzyme compared to the human enzyme.[7]
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to determine the concentration of this compound in the plasma and target tissue over time. This will help assess if sufficient drug exposure is being achieved.
-
Verify In-Vivo Target Engagement: Measure the inhibition of Tyk2-mediated signaling (e.g., STAT phosphorylation) in your animal model's target tissue after treatment with this compound. This will confirm whether the drug is reaching its target and exerting its inhibitory effect.
-
Evaluate Cross-Species Potency: If possible, perform biochemical assays to directly compare the inhibitory activity of this compound against human and the specific animal model's Tyk2 protein.
Data Summary
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Tyk2-JH2 | 5.7 | [1] |
| This compound | JAK1-JH1 | 3.0 | [1] |
Experimental Protocols
Protocol: Western Blot for Phospho-STAT Analysis
This protocol describes the steps to assess the inhibition of Tyk2-mediated signaling by measuring the phosphorylation of STAT proteins.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat cells) at a suitable density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., IL-12 or IL-23) for 15-30 minutes to induce STAT phosphorylation.[8]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target STAT protein (e.g., phospho-STAT4 for IL-12 stimulation) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated STAT to total STAT.
-
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 6. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Tyk2-IN-8 off-target effects and mitigation
Welcome to the technical support center for Tyk2-IN-8 (also known as Brepocitinib or PF-06700841). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this inhibitor and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Brepocitinib (PF-06700841), is a potent small molecule inhibitor of Tyrosine Kinase 2 (Tyk2). However, it is important to note that this compound is a dual inhibitor, also potently targeting Janus Kinase 1 (JAK1). This dual activity is a critical consideration in experimental design and data interpretation.
Q2: I'm observing a phenotype that is inconsistent with Tyk2 inhibition. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often indicative of off-target activity. Given that this compound also inhibits JAK1, any observed cellular effect could be due to the inhibition of Tyk2, JAK1, or both. It is crucial to design experiments that can distinguish between these possibilities.
Q3: How can I experimentally confirm the off-target profile of this compound?
A3: A comprehensive method to determine the off-target profile is to perform a kinome-wide binding assay, such as KINOMEscan™. This will screen this compound against a large panel of kinases to identify other potential interactions.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Validate your findings with a structurally different Tyk2 inhibitor that has a distinct off-target profile.
-
Utilize genetic approaches, such as siRNA or CRISPR/Cas9, to knock down Tyk2 or JAK1 to confirm that the observed phenotype is dependent on the target of interest.
Troubleshooting Guides
Problem: Unexpected Cellular Phenotype
If you observe a cellular response that cannot be readily explained by the known functions of Tyk2, it is essential to investigate the potential contribution of JAK1 inhibition.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the IC50 values for Tyk2 and JAK1 inhibition. A correlation with the IC50 of JAK1 may suggest an off-target effect.
-
Use of Selective Cytokine Stimulation: Design experiments that utilize cytokines known to signal specifically through different JAK pairings to dissect the signaling pathways.
-
To probe Tyk2/JAK2 signaling: Use Interleukin-12 (IL-12) and assess the phosphorylation of STAT4.
-
To probe JAK1/JAK3 signaling: Use Interleukin-15 (IL-15) and assess the phosphorylation of STAT5.
-
To probe Tyk2/JAK1 signaling: Use Type I interferons (e.g., IFN-α) and assess the phosphorylation of STAT1 and STAT2.
-
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically deplete Tyk2 or JAK1 in your cell model. If the phenotype persists after Tyk2 knockdown but is abrogated by JAK1 knockdown, it is likely a JAK1-mediated off-target effect.
Problem: Inconsistent Results in Cellular Assays
Variability in results from cellular assays, such as Western blotting for STAT phosphorylation, can arise from several factors.
-
Compound Stability and Handling: Ensure proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and serum conditions, as these can influence signaling pathways.
-
Assay Execution: For Western blotting, ensure complete cell lysis with phosphatase and protease inhibitors, consistent protein loading, and optimized antibody concentrations and incubation times.
Data Presentation
The following tables summarize the inhibitory activity of this compound (Brepocitinib) against the Janus kinase (JAK) family.
Table 1: In Vitro Inhibitory Activity of this compound (Brepocitinib)
| Kinase Target | IC50 (nM) |
| Tyk2 | 23 |
| JAK1 | 17 |
| JAK2 | 77 |
| JAK3 | 6490 |
Data is compiled from publicly available sources.
Table 2: Cellular Activity of this compound (Brepocitinib) in Human Whole Blood (HWB) Assays
| Pathway Stimulus | JAK Dimer | Downstream Readout | IC50 (nM) |
| IL-12 | Tyk2/JAK2 | pSTAT4 | 65 |
| IL-23 | Tyk2/JAK2 | pSTAT3 | 120 |
| IL-6 | JAK1/JAK2/Tyk2 | pSTAT1 | 81 |
| IL-15 | JAK1/JAK3 | pSTAT5 | 238 |
| EPO | JAK2/JAK2 | pSTAT5 | 577 |
Data is compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: Cellular STAT Phosphorylation Assay via Western Blotting
This protocol describes how to assess the inhibition of cytokine-induced STAT phosphorylation by this compound.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Cytokines (e.g., IL-12, IFN-α)
-
This compound (Brepocitinib)
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-STAT and total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with the appropriate cytokine for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT as a loading control.
-
Protocol 2: KINOMEscan™ Competition Binding Assay (General Overview)
This assay is typically performed as a service by specialized vendors. The following is a general description of the methodology.
Principle: The KINOMEscan™ assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag.
General Procedure:
-
A panel of recombinant human kinases, each tagged with a unique DNA barcode, is used.
-
An immobilized, non-selective kinase inhibitor is coupled to a solid support.
-
The DNA-tagged kinase and the test compound (this compound) are incubated with the immobilized ligand.
-
If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After washing, the amount of kinase remaining on the solid support is quantified by qPCR.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Visualizations
Caption: this compound Signaling Inhibition.
Caption: Troubleshooting Workflow for Off-Target Effects.
Caption: KINOMEscan™ Experimental Workflow.
References
Navigating Long-Term Experiments with Tyk2-IN-8: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the stability of Tyk2-IN-8, a selective Tyk2 inhibitor, in long-term experimental settings. Addressing common challenges faced in cellular assays, this resource offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A: this compound has limited aqueous solubility. To address this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[1] Ensure complete dissolution by vortexing and, if necessary, brief sonication or warming at 37°C.[1]
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. This can help prevent precipitation upon dilution.[2]
-
Serum Considerations: For particularly challenging compounds, pre-warming fetal bovine serum (FBS) and preparing the inhibitor dilution in the serum before adding it to the rest of the medium can improve solubility.[2]
Q2: I'm concerned about the stability of this compound in my multi-day or week-long experiment. How often should I replace the medium?
A: The stability of this compound in aqueous cell culture medium over extended periods can be a concern. For long-term experiments, it is best practice to perform regular media changes with freshly prepared this compound dilutions.[2] The optimal frequency depends on the specific experimental conditions and cell line. A general recommendation is to replace the medium every 48-72 hours.
Q3: How can I verify the stability of my this compound working solution during a long-term experiment?
A: To confirm the stability of this compound in your experimental setup, you can:
-
Analytical Methods: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the active compound in the cell culture supernatant at different time points.[2]
-
Visual Inspection: While less precise, regularly inspect the culture wells under a microscope for any signs of compound precipitation.[2]
Q4: I am not observing the expected inhibition of STAT phosphorylation after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Inhibitor Concentration: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for STAT phosphorylation in your specific cell line.[2]
-
Cell Line Specificity: The expression levels and activation status of the Tyk2-STAT signaling pathway can vary between different cell lines. Confirm that your chosen cell line has an active and Tyk2-dependent STAT signaling pathway.[2]
-
Antibody Quality for Detection: If using Western blotting, verify the specificity and optimal working dilution of your primary antibodies for both the phosphorylated and total STAT proteins.[2]
-
Compound Degradation: As discussed, ensure the stability of your this compound working solution. Prepare fresh dilutions for each experiment and consider more frequent media changes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays across experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density. Use a cell counter for accurate cell numbers. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for compound treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[2] |
Issue 2: Unexpected cytotoxicity observed at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.[2] |
| Compound Purity | Verify the purity of your this compound sample. Impurities could contribute to off-target effects and cytotoxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to small molecule inhibitors. Perform a dose-response curve to determine the cytotoxic concentration for your specific cell line. |
Quantitative Data Summary
| Parameter | This compound | Notes |
| IC50 (Tyk2 JH1) | 17 nM | [1] |
| IC50 (JAK1) | 74 nM | [1] |
| IC50 (JAK2) | 383 nM | [1] |
| Solubility in DMSO | ≥ 16.67 mg/mL (43.48 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
This protocol outlines a general procedure for the continuous treatment of adherent cells with this compound over several days, suitable for assessing long-term effects on cell signaling and viability.
Materials:
-
Adherent cell line with an active Tyk2 signaling pathway (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that will not lead to over-confluence during the course of the experiment. This needs to be optimized for your specific cell line.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
On the day of treatment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Long-Term Maintenance:
-
Every 48-72 hours, carefully aspirate the medium and replace it with freshly prepared medium containing this compound or vehicle control. This is crucial to maintain a consistent concentration of the active inhibitor and to replenish nutrients for the cells.[2]
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells for downstream analysis, such as Western blotting for STAT phosphorylation (see Protocol 2) or a cell viability assay (see Protocol 3).
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) as a readout for Tyk2 inhibition.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Protocol 3: Cell Viability Assessment using CCK-8 Assay
This protocol provides a method for determining cell viability after long-term treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Reagent Addition:
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[4]
-
-
Incubation:
-
Incubate the plate for 1-4 hours in a 37°C, 5% CO2 incubator.[4] The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for long-term this compound treatment.
References
Cell line specific responses to Tyk2-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 is a key component of the signaling pathways for several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) are brought into close proximity, leading to their activation through trans-phosphorylation. Activated Tyk2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1][3] this compound likely exerts its inhibitory effect by binding to the Tyk2 protein and preventing its phosphorylation and/or catalytic activity, thereby blocking the downstream signaling cascade. Some selective Tyk2 inhibitors function as allosteric inhibitors, binding to the pseudokinase (JH2) domain of Tyk2 and stabilizing an inactive conformation.
Q2: Which signaling pathways are affected by this compound?
By inhibiting Tyk2, this compound primarily affects the signaling pathways of cytokines that rely on Tyk2 for their signal transduction. These include:
-
IL-12/STAT4 pathway: Crucial for the differentiation of T helper 1 (Th1) cells.
-
IL-23/STAT3 pathway: Essential for the maintenance and function of T helper 17 (Th17) cells.
-
Type I IFN (IFN-α/β)/STAT1/STAT2 pathway: Involved in antiviral immunity and the regulation of immune responses.[1][2]
Inhibition of these pathways can modulate the activity of various immune cells, including T cells, B cells, and innate immune cells.[1][4]
Q3: Why do I observe different responses to this compound in different cell lines?
Cell line-specific responses to this compound can be attributed to several factors:
-
Expression levels of Tyk2 and its signaling partners: The abundance of Tyk2, associated JAKs (e.g., JAK1, JAK2), cytokine receptors, and STAT proteins can vary significantly between cell lines, influencing the inhibitor's efficacy.
-
Genetic background of the cell line: Polymorphisms or mutations in the TYK2 gene or other components of the signaling pathway can alter the inhibitor's binding affinity and effectiveness.
-
Dominant signaling pathways: The reliance of a particular cell line on Tyk2-dependent signaling for its proliferation, survival, or function will determine its sensitivity to the inhibitor. For instance, a cell line that is highly dependent on the IL-23/STAT3 pathway will likely be more sensitive to Tyk2 inhibition.
-
Off-target effects: Although designed to be selective, at higher concentrations, this compound might inhibit other kinases, leading to varied responses in different cellular contexts.
-
Species differences: The potency of Tyk2 inhibitors can differ between human and mouse cells due to variations in the amino acid sequence of the Tyk2 protein.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of STAT phosphorylation observed in Western blot.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line and experimental conditions. IC50 values for Tyk2 inhibitors can range from nanomolar to micromolar concentrations depending on the cell type and the specific assay.[3]
-
-
Possible Cause 2: Incorrect timing of inhibitor treatment and cytokine stimulation.
-
Solution: Optimize the pre-incubation time with this compound before cytokine stimulation. A pre-incubation of 1-2 hours is often sufficient, but this may need to be adjusted. Also, ensure the cytokine stimulation time is appropriate to induce robust STAT phosphorylation in your control cells.
-
-
Possible Cause 3: Poor antibody quality or incorrect antibody dilution.
-
Solution: Use a well-validated phospho-specific STAT antibody. Titrate the primary and secondary antibodies to determine the optimal dilutions for a strong signal-to-noise ratio.
-
-
Possible Cause 4: Issues with protein extraction or Western blot procedure.
-
Solution: Ensure complete cell lysis and accurate protein quantification. Follow a standardized Western blot protocol, paying attention to transfer efficiency and washing steps. Include appropriate positive and negative controls.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell distribution across the wells of the microplate.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media.
-
-
Possible Cause 3: Interference of the inhibitor with the assay reagent.
-
Solution: Run a control with this compound in cell-free media with the viability reagent (e.g., CCK-8, MTT) to check for any direct chemical reaction that might affect the absorbance reading.
-
-
Possible Cause 4: Cell confluence affecting inhibitor sensitivity.
-
Solution: Standardize the cell seeding density to ensure that cells are in the exponential growth phase during the experiment. Overly confluent or sparse cultures can respond differently to the inhibitor.
-
Data Presentation
Table 1: Example IC50 Values of Selective Tyk2 Inhibitors in Different Assays and Cell Types
Note: Data for the specific compound this compound is not publicly available. The following table provides example data for other selective Tyk2 inhibitors to illustrate the expected range of potencies and cell-type-specific differences. Researchers should determine the IC50 for this compound empirically in their system.
| Inhibitor | Assay Type | Cell Type/Target | Species | IC50 (nM) |
| PF-06673518 | Biochemical Assay | Human WT TYK2 | Human | 29 ± 11 |
| PF-06673518 | Biochemical Assay | Mouse WT TYK2 | Mouse | 1,407 ± 472 |
| PF-06673518 | pSTAT5 Inhibition (IL-15 induced) | Leukocytes | Human | 135 |
| PF-06673518 | pSTAT5 Inhibition (IL-15 induced) | Leukocytes | Mouse | 127 |
| PF-06673518 | pSTAT4 Inhibition (IL-12 induced) | Leukocytes | Human | 64 |
| PF-06673518 | pSTAT4 Inhibition (IL-12 induced) | Leukocytes | Mouse | 518 |
Data adapted from a study on PF-06673518, a potent Tyk2 inhibitor.[3]
Experimental Protocols
1. Cell Viability Assay using CCK-8
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted inhibitor to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
2. Western Blot for Phosphorylated STAT (pSTAT)
This protocol provides a general framework for detecting changes in STAT phosphorylation upon this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the specific pSTAT (e.g., anti-pSTAT3, anti-pSTAT4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Signal Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Simplified diagram of the Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing STAT phosphorylation by Western blot after this compound treatment.
References
- 1. bms.com [bms.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type-specific requirement for TYK2 in murine immune cells under steady state and challenged conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Addressing batch-to-batch variability of Tyk2-IN-8
Welcome to the technical support center for Tyk2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the use of this compound in experiments, with a specific focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular signaling proteins. TYK2 plays a crucial role in the signaling pathways of several cytokines, including Type I interferons (IFNs), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1] These cytokines are involved in immune and inflammatory responses.[1] this compound specifically binds to the catalytically active JH1 domain of TYK2, blocking its kinase activity and thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This disruption of the JAK-STAT pathway makes this compound a valuable tool for studying autoimmune and inflammatory diseases.[2][3]
Q2: What are the reported inhibitory concentrations (IC50) for this compound?
This compound is a potent inhibitor of TYK2, but it also shows activity against other JAK family members. It's crucial to be aware of its selectivity profile when designing experiments. One supplier reports an IC50 of 5.7 nM for the TYK2 pseudokinase (JH2) domain and 3.0 nM for the JAK1 kinase (JH1) domain.[3] Another source specifies an IC50 of 17 nM for the TYK2 JH1 domain, 74 nM for JAK1, and 383 nM for JAK2.[2] This highlights that reported values can vary, potentially due to different assay conditions or batches.
Q3: What is batch-to-batch variability and why is it a concern for a small molecule inhibitor like this compound?
Batch-to-batch variability refers to the differences observed between distinct manufacturing lots of the same product.[4] For a small molecule inhibitor, this variability can manifest as differences in purity, impurity profile, physical form (e.g., crystallinity), or the presence of residual solvents.[4][5] These variations are a significant concern because they can directly impact the compound's biological activity, leading to inconsistent and unreliable experimental results.[6] For instance, a more potent impurity in one batch could make the inhibitor appear more effective than it actually is, confounding data interpretation.[7]
Q4: What are the common causes of batch-to-batch variability in chemical synthesis?
Several factors during the manufacturing process can introduce variability between batches:
-
Raw Materials: Differences in the purity, concentration, or moisture content of starting materials and reagents.[4]
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, pH, and mixing speed.[4]
-
Equipment: Variations in equipment performance, cleanliness, or contamination from previous batches.[4]
-
Human Factors: Operator-dependent differences in measurements or procedural execution.[4]
-
Environmental Conditions: Fluctuations in humidity, light, or storage conditions that can affect compound stability.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My experimental results (e.g., IC50, cellular potency) are inconsistent between different vials/lots of this compound.
This is a classic sign of batch-to-batch variability. The following workflow can help you diagnose the issue.
Issue 2: The solubility of this compound seems to vary, or my stock solution has precipitated.
-
Cause: Solubility can be affected by the purity and crystalline form of the compound, which may vary between batches. It is also highly dependent on the solvent and storage conditions.
-
Solution:
-
Solvent Choice: this compound is reported to be soluble in DMSO at 16.67 mg/mL (43.48 mM).[2] For another formulation, solubility in DMSO is even higher, but requires heating and sonication.[3] Always use fresh, high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[3]
-
Preparation: To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2]
-
Storage: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2] Recommended storage is at -20°C for up to 1 month or -80°C for up to 6 months.[8]
-
Issue 3: I observe a time-dependent inhibitory effect in my enzyme assays.
-
Cause: A time-dependent increase in inhibition can suggest that the compound is chemically reactive, potentially forming covalent bonds with the enzyme or reacting with other assay components.[9] This reactivity could be an intrinsic property or due to a reactive impurity present in a specific batch.
-
Solution:
-
Pre-incubation Test: Perform experiments where this compound is pre-incubated with the enzyme for varying lengths of time before adding the substrate. A reactive compound will show increased inhibition with longer pre-incubation times.[9]
-
QC Analysis: Analyze the batch for purity and the presence of known reactive functional groups using techniques like LC-MS.[10]
-
Consult Supplier: Contact the supplier to inquire if time-dependent inhibition has been observed by other users or in their internal quality control.
-
Data Presentation: this compound Properties
The following tables summarize key quantitative data for this compound based on available information. Researchers should use these as a reference and ideally perform their own characterization for each new batch.
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value (nM) | Source |
| TYK2 (JH1 domain) | 17 | [2] |
| TYK2 (JH2 domain) | 5.7 | [3] |
| JAK1 | 74 | [2] |
| JAK1 (JH1 domain) | 3.0 | [3] |
| JAK2 | 383 | [2] |
Table 2: Solubility and Storage of this compound
| Parameter | Value & Conditions | Source |
| Solubility | ||
| DMSO | 16.67 mg/mL (43.48 mM) | [2] |
| Stock Solution Storage | ||
| -20°C | Use within 1 month | [2][8] |
| -80°C | Use within 6 months | [2][8] |
Signaling Pathway & Sources of Variability
Experimental Protocols
Protocol 1: Preparation and Qualification of this compound Stock Solution
-
Materials: this compound (new batch), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. c. Aid dissolution by vortexing and, if necessary, using a 37°C water bath or sonicator until the solution is clear.[2] d. Qualification: Before use, verify the concentration and purity. Dilute a small aliquot of the stock solution and analyze it via HPLC with UV detection to check for purity and potential degradation products.[5] Compare the peak area to a previous, validated batch if available. e. Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[8]
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a general method to determine the IC50 of this compound against the TYK2 enzyme.
-
Reagents: Recombinant TYK2 enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare a serial dilution of this compound from the qualified stock solution in the kinase buffer. b. In a 384-well plate, add the TYK2 enzyme to each well (except for no-enzyme controls). c. Add the serially diluted this compound to the wells. Include "vehicle only" (e.g., DMSO) controls. d. Incubate the enzyme and inhibitor for a defined period (e.g., 20-30 minutes) at room temperature. e. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. f. Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme. g. Stop the reaction and measure the signal using the detection reagent according to the manufacturer's protocol (e.g., luminescence measurement for ADP production). h. Data Analysis: Convert the signal to percent inhibition relative to the vehicle controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Phospho-STAT Assay
This protocol measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Cells and Reagents: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs), cell culture medium, a stimulating cytokine (e.g., IL-12 or IFN-α), this compound, lysis buffer, and antibodies for Western blot or ELISA (anti-phospho-STAT and anti-total-STAT).
-
Procedure: a. Seed cells in a multi-well plate and allow them to rest or starve of serum if necessary. b. Pre-treat the cells with a serial dilution of this compound (or vehicle control) for 1-2 hours. c. Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. d. Immediately wash the cells with cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors. e. Collect the cell lysates and determine the protein concentration. f. Analyze the levels of phosphorylated STAT (p-STAT) and total STAT using Western blot or a quantitative ELISA. g. Data Analysis: Quantify the p-STAT signal and normalize it to the total STAT signal for each sample. Calculate the percent inhibition of p-STAT phosphorylation relative to the cytokine-stimulated vehicle control. Determine the IC50 from the dose-response curve.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
How to minimize Tyk2-IN-8 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential cytotoxicity associated with the use of Tyk2-IN-8, a selective Tyk2 inhibitor. While this compound is designed for high selectivity, all potent kinase inhibitors can exhibit cellular toxicity, particularly at higher concentrations or in sensitive cell lines. These resources are intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot these challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[2][3] These cytokines are crucial for immune responses and are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] this compound exerts its effect by inhibiting the kinase activity of Tyk2, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the subsequent inflammatory gene expression.[2][5]
Q2: What are the potential causes of cytotoxicity when using this compound?
A2: Cytotoxicity associated with a highly selective inhibitor like this compound can stem from several factors:
-
On-target toxicity: Inhibition of Tyk2 signaling can sometimes lead to unintended consequences in certain cell types. For example, since Tyk2 is involved in immune cell function, its inhibition might affect the viability or function of immune cells.[6][7]
-
Off-target effects: Although designed to be selective, at higher concentrations, this compound may inhibit other kinases, leading to off-target toxicity.[8][9] It is crucial to use the lowest effective concentration to minimize such effects.
-
Cell line sensitivity: Different cell lines have varying dependencies on signaling pathways. A cell line that is highly reliant on a pathway modulated by Tyk2 may be more sensitive to inhibition.
-
Experimental conditions: Factors such as inhibitor concentration, incubation time, cell density, and the health of the cells can all influence the observed cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. It is important to use a final DMSO concentration that is non-toxic to your specific cell line (typically below 0.5%).
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should effectively inhibit Tyk2 signaling without causing significant cell death. To determine this, a dose-response experiment is recommended. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of STAT phosphorylation) and cell viability. The goal is to identify a concentration that gives a robust biological response while maintaining high cell viability.
Troubleshooting Guides
Issue 1: Significant cell death observed even at low concentrations of this compound.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High sensitivity of the cell line | Perform a dose-response curve with a wider and lower range of concentrations to determine the precise IC50 for cytotoxicity. Consider using a less sensitive cell line if appropriate for your research question. |
| Prolonged incubation time | Reduce the incubation time. A shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect with less toxicity. |
| Unhealthy cells | Ensure that cells are healthy, in the logarithmic growth phase, and plated at an optimal density before starting the experiment. |
| Contamination | Check for mycoplasma or other microbial contamination, which can sensitize cells to chemical treatments. |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inhibitor instability | This compound may degrade in cell culture medium over long incubation periods. Consider replenishing the medium with a fresh inhibitor every 24-48 hours for longer experiments. |
| Inaccurate pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent inhibitor concentrations across all wells. |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell density in all wells. |
| Edge effects in microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium instead. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line using a colorimetric MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete medium. A common approach is to create a dilution series ranging from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Example of Cytotoxicity Data for a Hypothetical Kinase Inhibitor in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Jurkat | 2.5 |
| HEK293 | > 10 |
| A549 | 5.8 |
| MCF7 | 8.1 |
Table 2: Example of a Dose-Response Experiment for this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 0.01 | 98.5 ± 3.8 |
| 0.1 | 95.1 ± 5.1 |
| 1 | 82.3 ± 6.5 |
| 5 | 55.7 ± 7.2 |
| 10 | 25.4 ± 4.9 |
Visualizations
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Troubleshooting Cytotoxicity.
Caption: Logic for Distinguishing On-Target vs. Off-Target Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. TYK2 signaling promotes the development of autoreactive CD8+ cytotoxic T lymphocytes and type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating Tyk2-IN-8: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-8, with other relevant kinase inhibitors. The focus is on its specificity and selectivity, supported by experimental data and detailed methodologies to aid researchers in their evaluation of this compound for therapeutic development.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune and inflammatory responses.[1][2] It plays a key role in the signaling of interleukins (IL-12, IL-23) and type I interferons.[1][2] Dysregulation of the Tyk2 pathway is implicated in the pathogenesis of various autoimmune diseases, making it an attractive therapeutic target.[3][4] The JAK family also includes JAK1, JAK2, and JAK3, which share structural homology, particularly in their ATP-binding catalytic domains (JH1).[5] Consequently, developing Tyk2 inhibitors with high selectivity over other JAK isoforms is crucial to minimize off-target effects and improve safety profiles.[3][6]
A newer strategy to achieve Tyk2 selectivity involves targeting the regulatory pseudokinase (JH2) domain, which is less conserved among the JAK family members.[1] This allosteric inhibition can lock the kinase in an inactive conformation, offering a path to greater selectivity.[1] This guide will evaluate this compound's performance against this backdrop.
Comparative Analysis of Inhibitor Specificity and Selectivity
The following tables summarize the inhibitory activity (IC50) of this compound and a panel of comparator compounds against the JAK family kinases. The comparators include:
-
Deucravacitinib: A highly selective allosteric Tyk2 inhibitor that binds to the JH2 domain.
-
Brepocitinib (PF-06700841): A dual inhibitor of Tyk2 and JAK1.
-
Tofacitinib: A pan-JAK inhibitor with a preference for JAK1 and JAK3.
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2.
Table 1: Biochemical IC50 Values for JAK Family Kinases
| Compound | Target | IC50 (nM) |
| This compound | Tyk2-JH2 | 5.7 |
| JAK1-JH1 | 3.0 | |
| Deucravacitinib | Tyk2 | ~0.2-4 |
| JAK1 | >4000 | |
| JAK2 | >10000 | |
| JAK3 | >10000 | |
| Brepocitinib (PF-06700841) | Tyk2 | 23 |
| JAK1 | 17 | |
| JAK2 | 77 | |
| JAK3 | 6490 | |
| Tofacitinib | JAK1 | 1-3.2 |
| JAK2 | 4.9-20 | |
| JAK3 | 0.6-2.3 | |
| Tyk2 | 112-520 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | >428 | |
| Tyk2 | 19 |
Note: Data is compiled from various sources and assay conditions may differ.
Data Interpretation:
The biochemical data reveals that while this compound is a potent inhibitor of the Tyk2 pseudokinase domain (JH2), it also exhibits strong inhibition of the JAK1 catalytic domain (JH1). This dual activity profile suggests that this compound is not highly selective for Tyk2 within the JAK family, a critical consideration for its therapeutic application. In contrast, deucravacitinib demonstrates remarkable selectivity for Tyk2. Brepocitinib is a potent dual Tyk2/JAK1 inhibitor, while tofacitinib and ruxolitinib exhibit broader activity across the JAK family.
Lack of Comprehensive Kinome Scan Data for this compound:
A comprehensive kinome scan, which assesses the activity of an inhibitor against a broad panel of kinases, is essential for a thorough understanding of its off-target effects. Despite extensive searches, a publicly available kinome scan for this compound could not be located. This represents a significant data gap in the characterization of its overall selectivity profile. For comparison, a kinome scan for the selective TYK2 inhibitor QL-1200186 showed inhibition rates below 50% for all 207 kinases tested, highlighting its high selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. bms.com [bms.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to TYK2 Inhibitors: Tyk2-IN-8 and Deucravacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease signaling pathways. We will examine Tyk2-IN-8, a research compound, and deucravacitinib (Sotyktu®), a clinically approved, first-in-class TYK2 inhibitor. This comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. TYK2 is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, making it a prime therapeutic target for a range of autoimmune and inflammatory disorders.[1] Selective inhibition of TYK2 is a promising strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.
Mechanism of Action: A Tale of Two Domains
A key differentiator between this compound and deucravacitinib lies in their mechanism of action and binding site on the TYK2 protein.
This compound is an ATP-competitive inhibitor that targets the catalytically active kinase domain (JH1) of TYK2.[2] This is a traditional mechanism for kinase inhibitors, where the molecule competes with ATP for binding in the active site, thereby preventing the phosphorylation of downstream substrates.
Deucravacitinib , in contrast, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[3] It uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2.[4] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent signaling.[4] This distinct mechanism of action is the basis for its high selectivity for TYK2 over other JAK family members.[5]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and deucravacitinib, focusing on their potency and selectivity. It is important to note that this compound is a research chemical with limited publicly available data, and reported values may vary between different sources. Deucravacitinib, as a clinically approved drug, has undergone extensive characterization.
Table 1: In Vitro Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | TYK2 (JH2) | 5.7 | [6][7] |
| TYK2 (JH1) | 17 | [2][8] | |
| JAK1 (JH1) | 3.0 | [6][7] | |
| JAK1 | 74 | [2][8] | |
| JAK2 | 383 | [2][8] | |
| Deucravacitinib | TYK2 (cellular assay) | ~1.2 - 6.4 | [9] |
| JAK1 (cellular assay) | >10,000 | [4] | |
| JAK2 (cellular assay) | >10,000 | [4] | |
| JAK3 (cellular assay) | >10,000 | [4] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity for TYK2 over other JAKs | Notes |
| This compound | Moderate to good selectivity for TYK2 over JAK2. Lower selectivity against JAK1. | Data from different sources show some variability. It is a dual TYK2/JAK1 inhibitor to some extent. |
| Deucravacitinib | High selectivity. Over 100-fold for TYK2 over JAK1/3 and over 2000-fold for TYK2 over JAK2 in cell-based assays.[10] | The allosteric mechanism of action contributes significantly to its high selectivity.[5] |
Signaling Pathways and Experimental Workflows
To understand the context of TYK2 inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to characterize these inhibitors.
TYK2 Signaling Pathway
TYK2 is a critical component of the JAK-STAT signaling pathway downstream of several cytokine receptors, including those for IL-12, IL-23, and Type I interferons. Upon cytokine binding, receptor-associated JAKs, including TYK2, are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Caption: TYK2 signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay. This workflow outlines the general steps for assessing the IC50 of a compound against TYK2.
Caption: Generalized workflow for an in vitro kinase assay.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for assays relevant to the characterization of TYK2 inhibitors.
Protocol 1: TYK2 Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for measuring TYK2 kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human TYK2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
TYK2 substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test inhibitor (this compound or deucravacitinib) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Setup: In a multi-well plate, add the following to each well:
-
Kinase assay buffer
-
Diluted test inhibitor (or DMSO for control wells)
-
Recombinant TYK2 enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for TYK2 for IC50 determination.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Signal Detection: Add the luminescent kinase assay reagent to each well according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Cellular Phospho-STAT Assay (Western Blot)
This protocol describes how to measure the inhibition of TYK2-mediated STAT phosphorylation in a cellular context.
Materials:
-
A human cell line expressing TYK2 (e.g., THP-1 or a similar hematopoietic cell line)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., IFN-α, IL-12, or IL-23)
-
Test inhibitor (this compound or deucravacitinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3), anti-total-STAT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with antibodies for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT and total STAT.
-
Normalize the phospho-STAT signal to the total STAT and/or loading control signal.
-
Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the cytokine-stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the normalized data against the inhibitor concentration.
-
Conclusion
This compound and deucravacitinib represent two distinct approaches to TYK2 inhibition. This compound, as an ATP-competitive inhibitor targeting the JH1 domain, offers a tool for researchers studying the direct catalytic function of TYK2. However, its selectivity profile, particularly concerning JAK1, should be considered when interpreting experimental results.
Deucravacitinib's novel allosteric mechanism of action, targeting the JH2 pseudokinase domain, confers a high degree of selectivity for TYK2. This has translated into a favorable safety and efficacy profile in clinical trials for psoriasis.[11] For researchers, deucravacitinib serves as a highly selective tool to probe the biological functions of TYK2 with minimal off-target effects on other JAKs.
The choice between these inhibitors will depend on the specific research question. For studies requiring a highly selective probe of TYK2 signaling, deucravacitinib is the current gold standard. This compound may be useful in studies where a dual TYK2/JAK1 inhibitor is desired or for comparative studies on different mechanisms of TYK2 inhibition. As with any research tool, a thorough understanding of the compound's properties and careful experimental design are paramount for generating reliable and interpretable data.
References
- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:2127109-84-4 | Chemsrc [chemsrc.com]
- 3. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Deucravacitinib in plaque psoriasis: 2-year safety and efficacy results from the phase III POETYK trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective TYK2 Inhibitor, Tyk2-IN-8, Versus Pan-JAK Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitor selectivity is paramount for advancing novel therapeutics. This guide provides an objective comparison of Tyk2-IN-8, a selective Tyrosine Kinase 2 (TYK2) inhibitor, and pan-Janus Kinase (JAK) inhibitors, supported by experimental data and detailed methodologies.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway, making them attractive targets for autoimmune and inflammatory diseases. While pan-JAK inhibitors have demonstrated clinical efficacy, their broad activity across multiple JAK isoforms has been associated with a range of side effects. This has spurred the development of more selective inhibitors, such as this compound, aiming for a more targeted therapeutic approach with an improved safety profile.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and pan-JAK inhibitors lies in their mechanism of action and binding sites on the kinase. Pan-JAK inhibitors, such as tofacitinib and ruxolitinib, are ATP-competitive inhibitors that target the highly conserved ATP-binding site within the catalytically active kinase domain (JH1) of the JAK enzymes.[1] This conservation of the ATP-binding pocket across the JAK family contributes to the broad inhibitory activity of these compounds.
In contrast, while this compound also targets the catalytically active JH1 domain, it exhibits greater selectivity for TYK2 over other JAK family members.[2][3][4] It is important to distinguish this compound from another class of TYK2 inhibitors, such as deucravacitinib, which are allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2).[5][6] This allosteric inhibition induces a conformational change that locks the kinase in an inactive state, offering a different mechanism for achieving high selectivity.
Quantitative Comparison of Inhibitor Potency and Selectivity
The selectivity of an inhibitor is a critical determinant of its biological effects and potential for off-target toxicities. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and two representative pan-JAK inhibitors, tofacitinib and ruxolitinib, against the four JAK family members. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound (Ropsacitinib, PF-06826647) | TYK2 | 17 | Selective TYK2 inhibitor with moderate activity against JAK2 and weaker activity against JAK1.[2][3] |
| JAK1 | 383 | ||
| JAK2 | 74 | ||
| JAK3 | N/A | ||
| Tofacitinib | JAK3 | 1 | Pan-JAK inhibitor with high potency for JAK3 and JAK1, and moderate potency for JAK2.[3] |
| JAK1 | 112 | ||
| JAK2 | 20 | ||
| TYK2 | N/A | ||
| Ruxolitinib | JAK1 | 3.3 | Pan-JAK inhibitor with high potency for JAK1 and JAK2.[7][8] |
| JAK2 | 2.8 | ||
| JAK3 | >428 | ||
| TYK2 | 19 |
As the data illustrates, this compound demonstrates a clear preference for TYK2, with approximately 4.4-fold greater selectivity for TYK2 over JAK2 and over 22-fold selectivity for TYK2 over JAK1. In contrast, tofacitinib and ruxolitinib exhibit potent inhibition across multiple JAK isoforms, consistent with their classification as pan-JAK inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the context of this comparison, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Biotinylated peptide substrate.
-
ATP.
-
Test inhibitors (this compound, tofacitinib, ruxolitinib) dissolved in DMSO at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system.
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, the purified kinase, and the peptide substrate.
-
Add the diluted test inhibitors to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular STAT Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Starve the cells of serum for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitors (this compound, pan-JAK inhibitors) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2-STAT4, IL-6 for JAK1/JAK2-STAT3, or IL-2 for JAK1/JAK3-STAT5) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT and total STAT using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal for each sample.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated, vehicle-treated control.
-
In Vivo Implications and Safety Considerations
The in vitro selectivity of this compound suggests a potential for a more favorable safety profile compared to pan-JAK inhibitors. By selectively targeting TYK2, this compound is hypothesized to spare the signaling pathways mediated solely by other JAKs, which are crucial for various physiological processes. For instance, JAK2 is essential for erythropoiesis, and its inhibition can lead to anemia. JAK3 is critical for lymphocyte development and function, and its inhibition can result in immunosuppression.
The broader inhibition of multiple JAK isoforms by pan-JAK inhibitors has been linked to a range of adverse events in clinical settings, including serious infections, thromboembolism, and malignancies.[9][10][11][12][13] Regulatory agencies have issued warnings regarding these risks for several approved pan-JAK inhibitors.[10][13] The development of selective TYK2 inhibitors like this compound is a strategic approach to mitigate these risks by focusing on a narrower spectrum of cytokine signaling implicated in specific autoimmune and inflammatory conditions.
Conclusion
This compound, as a selective TYK2 inhibitor, presents a distinct pharmacological profile compared to pan-JAK inhibitors. Its preferential inhibition of TYK2 over other JAK family members, as demonstrated by in vitro biochemical assays, suggests a more targeted therapeutic strategy. This selectivity may translate to a differentiated safety profile in vivo, potentially avoiding some of the adverse events associated with broader JAK inhibition. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety of this compound in the treatment of immune-mediated diseases. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further characterizing this promising class of selective kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 11. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 13. EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Species Gap: A Comparative Analysis of TYK2 Inhibitor Potency in Human vs. Mouse Models
For researchers and drug development professionals engaged in the study of autoimmune and inflammatory diseases, understanding the cross-species potency of targeted inhibitors is paramount for the successful translation of preclinical findings to clinical efficacy. This guide provides a detailed comparison of the potency of TYK2 inhibitors, with a focus on the disparities observed between human and murine models, using representative data from the well-characterized inhibitor PF-06673518, which serves as a surrogate for compounds like Tyk2-IN-8.
A significant challenge in the development of TYK2 inhibitors has been the observed difference in potency between human and preclinical animal models. This discrepancy can complicate the interpretation of in vivo studies and the prediction of clinical outcomes. Research has revealed that this potency shift is not a universal phenomenon across all TYK2 inhibitors but is characteristic of a series of compounds that target the ATP-binding site of the TYK2 kinase domain.
The Molecular Basis of Potency Discrepancy
The primary driver of the differential potency of certain TYK2 inhibitors between human and mouse is a single amino acid polymorphism within the ATP-binding site of the TYK2 protein.[1][2][3] Specifically, at position 960 (based on human TYK2 numbering), humans possess an isoleucine (I960), while mice and other preclinical species have a valine at the analogous position.[1][2] This seemingly minor difference is sufficient to cause a significant, functionally relevant shift in the potency of inhibitors that interact with this region.[1][2][3]
To definitively establish this causal link, researchers have utilized engineered mouse models. In a "knock-in" mouse model where the murine Tyk2 gene was mutated to express the human-like isoleucine at the critical position (V980I in mouse numbering), the potency of the inhibitor was restored to levels comparable to those seen in human cells.[1][2]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of the TYK2 inhibitor PF-06673518 against human and mouse TYK2 in both biochemical and cellular assays. This data highlights the significant drop in potency observed in the wild-type mouse model.
Table 1: Biochemical Potency of PF-06673518 against Human and Mouse TYK2
| Target | IC50 (nM) | Fold Difference (Mouse/Human) |
| Human TYK2 (Wild-Type) | 29 | \multirow{2}{*}{48.5} |
| Mouse TYK2 (Wild-Type) | 1,407 |
Data represents the geometric mean from at least three independent experiments.[3]
Table 2: Cellular Potency of PF-06673518 in Human and Mouse Leukocytes (IL-12 Induced pSTAT4 Inhibition)
| Species | Cellular IC50 (nM) | Fold Difference (Mouse/Human) |
| Human | 64 | \multirow{2}{*}{8.1} |
| Mouse | 518 |
Cellular assays were performed in the absence of serum to avoid complications from protein binding.[2]
In contrast, a broad-spectrum JAK inhibitor like Tofacitinib, which also binds to the ATP pocket of TYK2, shows comparable potency between human and mouse TYK2, with IC50 values of 489 nM and 966 nM, respectively, indicating that not all ATP-site inhibitors are equally affected by this species-specific amino acid difference.[3] For this compound, it is reported to be a selective Tyk2 inhibitor with an IC50 of 5.7 nM for TYK2-JH2, though the species is not specified.[4]
Signaling Pathway and Experimental Workflow
To visualize the context of TYK2 inhibition and the methodology for assessing cross-species potency, the following diagrams are provided.
Caption: TYK2 signaling pathway and point of inhibition.
Caption: Experimental workflow for cross-species potency assessment.
Experimental Protocols
Biochemical IC50 Determination: The inhibitory activity of compounds against recombinant human and mouse TYK2 kinase domains is determined using a radiometric assay or a fluorescence-based assay. The kinase, a substrate peptide, and ATP (at a concentration approximating the Michaelis constant, Km) are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor concentration that results in 50% inhibition (IC50) of kinase activity.[2][3]
Cellular IC50 Determination (pSTAT Inhibition):
-
Cell Isolation: Leukocytes are isolated from human peripheral blood and mouse spleen or whole blood.[3]
-
Compound Incubation: Cells are pre-incubated with a dose-range of the TYK2 inhibitor for a specified period.
-
Cytokine Stimulation: Cells are then stimulated with a cytokine known to signal through TYK2, such as IL-12, to induce the phosphorylation of STAT proteins (e.g., STAT4).[2][3]
-
Cell Lysis and Staining: Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
-
Flow Cytometry Analysis: The level of STAT phosphorylation is quantified by flow cytometry.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation, compared to vehicle-treated controls, is determined as the cellular IC50.[3]
Conclusion
The cross-species potency of TYK2 inhibitors targeting the ATP-binding site can vary significantly between human and mouse models due to a key amino acid difference. This guide, using data from PF-06673518 as a representative example, underscores the importance of understanding the molecular basis of such discrepancies. For researchers working with this compound or similar compounds, it is crucial to ascertain whether it belongs to the class of inhibitors sensitive to the I960V polymorphism. The use of appropriate models, such as the humanized TYK2 knock-in mouse, can provide more translatable data for predicting clinical efficacy and safety. The detailed protocols and workflows provided herein offer a framework for conducting such comparative potency assessments.
References
- 1. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Kinome Profiling of a Selective TYK2 Inhibitor: A Comparative Guide
Introduction: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1] As such, TYK2 has emerged as a significant therapeutic target. Selective inhibition of TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is critical to minimize off-target effects and improve the safety profile of these therapies.[2][3]
This guide provides a comparative overview of the kinome profile of a selective TYK2 inhibitor. As there is no publicly available kinome profiling data for a compound specifically named "Tyk2-IN-8," this document will use Deucravacitinib as a representative, well-characterized, and clinically approved selective TYK2 inhibitor. Deucravacitinib employs a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2, which confers high selectivity over other JAKs that are inhibited via their highly conserved ATP-binding site in the catalytic (JH1) domain.[3][4] We will compare its selectivity profile against that of Tofacitinib, a pan-JAK inhibitor that targets the ATP-binding site.
Comparative Kinase Selectivity: Deucravacitinib vs. Tofacitinib
The following table summarizes the inhibitory activity (IC50) of Deucravacitinib and Tofacitinib against TYK2 and other JAK family kinases in whole blood assays, demonstrating the superior selectivity of Deucravacitinib.
| Kinase Target | Deucravacitinib (IC50, nM) | Tofacitinib (IC50, nM) | Fold Selectivity (Deucravacitinib vs. Tofacitinib for non-TYK2 JAKs) |
| TYK2 | Data not directly provided in search results | >10,000 | N/A |
| JAK1 | >10,000 | 11 | >909 |
| JAK2 | >10,000 | 22 | >454 |
| JAK3 | >10,000 | 2 | >5000 |
Data derived from in vitro whole blood assays. The IC50 values for Deucravacitinib against JAK1, JAK2, and JAK3 are significantly higher than its therapeutic concentrations, indicating a lack of inhibition at clinically relevant doses.[3][4][5] At clinically relevant exposures, Deucravacitinib plasma concentrations are 8- to 17-fold lower than the JAK1/3 IC50 and over 48-fold lower than the JAK2/2 IC50.[4][5] In contrast, Tofacitinib inhibits JAK1, JAK2, and JAK3 at therapeutic concentrations but does not inhibit TYK2.[3][4]
Experimental Protocols
The kinome profiling data for kinase inhibitors is often generated using competitive binding assays. A widely used platform for this purpose is the KINOMEscan™ assay from Eurofins DiscoverX.
KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.
-
Kinase Reagent Preparation: A large panel of human kinases, each tagged with a unique DNA identifier, is prepared.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Deucravacitinib) at a fixed concentration (e.g., 1 µM). If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The beads are washed to remove any unbound kinase. The kinases that remain bound to the beads are those that did not interact with the test compound.
-
Quantification: The amount of each kinase bound to the beads is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. The data can also be used to determine the dissociation constant (Kd) for specific interactions by running the assay with a range of test compound concentrations.
Visualizations
TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in mediating signals for key cytokines. Upon cytokine binding, TYK2, in partnership with another JAK family member, is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, leading to the transcription of target genes involved in the immune response.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
KINOMEscan™ Experimental Workflow
This diagram outlines the key steps in the KINOMEscan™ assay for determining kinase inhibitor selectivity.
Caption: KINOMEscan™ Experimental Workflow.
Comparative Selectivity of TYK2 vs. Pan-JAK Inhibitors
This diagram illustrates the difference in targeting strategy between a selective allosteric TYK2 inhibitor and a pan-JAK inhibitor.
Caption: Selective vs. Broad JAK Inhibition.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. TYK2 vs JAK Inhibitors: Safety, Selectivity, and Clinical Implications | RHAPP [contentrheum.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Confirming Tyk2-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm target engagement of Tyk2-IN-8, a selective Tyk2 inhibitor, within a cellular context. We present a summary of available data for this compound and compare it with other well-characterized Tyk2 inhibitors, offering detailed experimental protocols for key assays. This information is intended to assist researchers in designing and interpreting experiments aimed at verifying the intracellular activity of this compound and similar molecules.
Introduction to Tyk2 Inhibition and Target Engagement
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. Specifically, Tyk2 is crucial for the signaling of interleukins (IL)-12, IL-23, and type I interferons.[1][2][3][4][5][6] The development of selective Tyk2 inhibitors is a promising therapeutic strategy. Confirming that a compound binds to and inhibits its intended target within the complex environment of a living cell—a concept known as target engagement—is a critical step in the drug discovery process.
Tyk2 inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
Allosteric Inhibitors: These compounds, such as the clinically approved drug deucravacitinib, bind to the regulatory pseudokinase (JH2) domain of Tyk2. This binding induces a conformational change that locks the kinase in an inactive state.[1][7]
-
ATP-Competitive Inhibitors: These molecules target the highly conserved ATP-binding site within the active kinase (JH1) domain.
This compound is a selective inhibitor that has been shown to bind to the Tyk2 pseudokinase (JH2) domain.[8][9]
Comparative Analysis of Tyk2 Inhibitors
| Inhibitor | Target Domain | Biochemical IC50 (Tyk2) | Cellular p-STAT Inhibition IC50 | NanoBRET IC50 | CETSA Shift |
| This compound | JH2 | 5.7 nM (JH2)[8][9] | Data not available | Data not available | Data not available |
| Deucravacitinib | JH2 | 0.2 nM[10] | 2-19 nM (IL-12/23, IFNα signaling)[10] | Not widely reported | Stabilizes Tyk2[11] |
| NDI-031407 | JH1 | 0.21 nM | ~10 nM (IL-12 induced pSTAT4) | Data not available | Data not available |
Note: The available data for this compound also indicates an IC50 of 3.0 nM against the JAK1-JH1 domain, suggesting some cross-reactivity that should be considered in experimental design.[8][9]
Key Cellular Assays for Confirming Tyk2 Target Engagement
Several robust methods can be employed to confirm that this compound engages and inhibits Tyk2 within cells.
Phospho-STAT (p-STAT) Signaling Assays
Principle: Inhibition of Tyk2 blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The most relevant pathway for Tyk2 involves the phosphorylation of STAT4 in response to IL-12 stimulation.[10]
Methods:
-
Western Blotting: A straightforward method to qualitatively or semi-quantitatively assess the levels of phosphorylated STATs.
-
Flow Cytometry: Allows for quantitative analysis of p-STAT levels in specific cell populations within a heterogeneous sample, such as peripheral blood mononuclear cells (PBMCs).
Experimental Workflow (p-STAT Western Blot):
Caption: Workflow for p-STAT Western Blot Analysis.
NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged Tyk2 protein is expressed in cells along with a fluorescent tracer that binds to Tyk2. A test compound that also binds to Tyk2 will displace the tracer, leading to a decrease in the BRET signal.[12][13][14][15][16]
Experimental Workflow (NanoBRET™):
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition [mdpi.com]
- 3. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. bms.com [bms.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2-NanoLuc® Fusion Vector [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. carnabio.com [carnabio.com]
- 16. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Validating the Effects of Tyk2-IN-8: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the effects of Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Understanding the on-target and off-target effects of kinase inhibitors is crucial in drug development. This document outlines various experimental approaches to confirm the mechanism of action and selectivity of this compound, with supporting data and detailed protocols.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukins (IL)-12, IL-23, and type I interferons (IFNs).[1][2][3] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (often JAK1 or JAK2) are brought into proximity, leading to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1]
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Orthogonal Validation Workflow
To robustly validate the effects of this compound, a multi-tiered approach employing biochemical, cellular, and functional assays is recommended. This workflow ensures a comprehensive assessment of target engagement, downstream signaling inhibition, and cellular consequences.
Caption: Workflow for the orthogonal validation of this compound effects.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the inhibitory potency (IC50) of this compound and comparator compounds across various orthogonal assays.
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| This compound | Radiometric | Tyk2 | - | - | - | - |
| NDI-031407 | Radiometric | Tyk2 | 0.21[4] | 220x[4] | 147x[4] | 20x[4] |
| Deucravacitinib | Cell-based | Tyk2 | - | >100x[5] | >2000x[5] | >100x[5] |
| Tofacitinib | Radiometric | Tyk2 | - | - | - | - |
| Ruxolitinib | Radiometric | Tyk2 | - | - | - | - |
Table 2: Cellular Assay Data
| Compound | Cell Type | Stimulation | Assay | Readout | IC50 (nM) |
| NDI-031407 | PBMCs | IL-12 | Flow Cytometry | pSTAT4 | Potent Inhibition[4] |
| NDI-031407 | NK92 cells | IL-12 | ELISA | IFN-γ | Potent Inhibition[4] |
| NDI-031407 | Human CD4+ T cells | IL-23 | ELISA | IL-17A | Dose-dependent inhibition[4] |
| Deucravacitinib | Human T cells | IL-23 | - | IL-17 production | Inhibition[6] |
| Tofacitinib | PBMCs | IL-23 | Flow Cytometry | pSTAT3 | Inhibition[4] |
| Ruxolitinib | PBMCs | IL-23 | Flow Cytometry | pSTAT3 | Inhibition[4] |
Experimental Protocols
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of Tyk2 kinase activity.
Materials:
-
Recombinant human Tyk2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
HTRF KinEASE™ detection reagents (Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)
-
This compound and control compounds
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the compounds, recombinant Tyk2 enzyme, and biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA-containing detection buffer with the HTRF reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values.
Cellular Phospho-STAT Western Blot Assay
This assay assesses the inhibition of Tyk2-mediated STAT phosphorylation in a cellular context.
Materials:
-
Human cell line expressing Tyk2 (e.g., HEL 92.1.7)
-
Cytokine for stimulation (e.g., IL-12 or IFN-α)
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-12) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pSTAT levels to total STAT and a loading control.[7]
Cellular Phospho-STAT Flow Cytometry Assay
This assay provides a high-throughput method to measure STAT phosphorylation at the single-cell level.
Materials:
-
Human PBMCs or a relevant cell line
-
Cytokine for stimulation (e.g., IL-23)
-
This compound and control compounds
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT3 antibody
-
Flow cytometer
Procedure:
-
Isolate or culture the cells of interest.
-
Pre-treat cells with a dose range of this compound for 30 minutes.
-
Stimulate cells with the appropriate cytokine (e.g., 400 ng/mL IL-23) for 15 minutes.[4]
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT3 antibody.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of pSTAT3-positive cells and the median fluorescence intensity.
Cytokine Production ELISA
This assay measures the functional consequence of Tyk2 inhibition on the production of downstream inflammatory cytokines.
Materials:
-
Human CD4+ T cells or other relevant immune cells
-
Stimuli to induce cytokine production (e.g., anti-CD3/CD28 beads and IL-23)
-
This compound and control compounds
-
ELISA kit for the cytokine of interest (e.g., IL-17A)
Procedure:
-
Culture purified CD4+ T cells.
-
Treat the cells with varying concentrations of this compound in the presence of stimuli (e.g., anti-CD3/CD28 beads and 20 ng/mL IL-23).[4]
-
Incubate for a specified period (e.g., 3 days).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
Gene Expression Analysis by qPCR
This assay quantifies the effect of Tyk2 inhibition on the transcription of target genes.
Materials:
-
Cells treated as in the cellular pSTAT assays
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL17A, IFNG) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound and stimulate with the appropriate cytokine.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.[8]
Logical Framework for Validation
The orthogonal assays described provide a layered validation of this compound's effects. A positive result in the biochemical assay confirms direct target engagement. This should be followed by a dose-dependent reduction in STAT phosphorylation in cellular assays, demonstrating on-target activity within a biological system. Finally, the functional assays (ELISA and qPCR) link this molecular inhibition to a relevant cellular outcome, such as reduced pro-inflammatory cytokine production or gene expression.
Caption: Logical flow for validating the on-target effects of this compound.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of IFNAR2 and TYK2 transcripts’ prognostic role in COVID-19 patients: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyk2-IN-8 and BMS-986165: A Guide for Researchers
In the landscape of autoimmune disease research, the targeted inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy. Tyk2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the inflammatory cascade in various autoimmune conditions. This guide provides a detailed head-to-head comparison of two notable Tyk2 inhibitors: Tyk2-IN-8, a research compound, and BMS-986165 (Deucravacitinib), a clinically approved, first-in-class allosteric Tyk2 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.
Introduction to this compound and BMS-986165
This compound is a selective inhibitor of Tyk2, primarily utilized as a research tool to investigate the role of Tyk2 in various biological processes.[1] It is a small molecule inhibitor that has been characterized to a limited extent in the public domain, with available data primarily focusing on its biochemical activity against specific kinase domains.
BMS-986165 (Deucravacitinib) is a highly selective, orally bioavailable, allosteric inhibitor of Tyk2 that has received regulatory approval for the treatment of moderate-to-severe plaque psoriasis.[2][3] Its unique mechanism of action involves binding to the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved active (JH1) domain targeted by many other kinase inhibitors. This allosteric inhibition leads to a conformational change that locks the kinase in an inactive state, providing a high degree of selectivity for Tyk2 over other JAK family members.[4]
Biochemical Activity and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and BMS-986165 is crucial for understanding their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data.
Table 1: Biochemical Potency against Tyk2 and JAK Family Kinases
| Compound | Target Domain | IC50 / Ki (nM) | Assay Type |
| This compound | Tyk2-JH2 | 5.7 (IC50) | Biochemical Assay |
| JAK1-JH1 | 3.0 (IC50) | Biochemical Assay | |
| JAK1-JH2 | Data not available | ||
| JAK2 | Data not available | ||
| JAK3 | Data not available | ||
| BMS-986165 | Tyk2-JH2 | 0.02 (Ki) | Probe Displacement Assay |
| JAK1-JH2 | 1.0 (IC50) | Biochemical Assay | |
| JAK1-JH1 | >10,000 (IC50) | Kinase Binding Assay | |
| JAK2-JH1 | >10,000 (IC50) | Kinase Binding Assay | |
| JAK3-JH1 | >10,000 (IC50) | Kinase Binding Assay |
Data for this compound is limited to the provided IC50 values.[1] Comprehensive selectivity data against other JAK family members is not readily available in the public domain. Data for BMS-986165 is compiled from multiple sources.[4][5]
Table 2: Cellular Activity in Cytokine Signaling Pathways
| Compound | Pathway (Stimulus) | Cell Type | Cellular IC50 (nM) |
| This compound | IL-12/IL-23/Type I IFN | Data not available | Data not available |
| BMS-986165 | IL-12, IL-23, and Type I IFN-driven responses | Various | 2-14 |
| IL-2 stimulated T-cells (JAK1/3 dependent) | T-cells | ~200-fold selective for Tyk2 | |
| EPO-induced signaling (JAK2 dependent) | TF-1 cells | >3,000-fold selective for Tyk2 | |
| IFNa-induced signaling | Human Whole Blood | 13 |
Cellular activity data for this compound is not publicly available. Data for BMS-986165 is compiled from multiple sources.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is essential to visualize the Tyk2 signaling pathway and the general workflow for evaluating such compounds.
Caption: Tyk2 signaling pathway initiated by cytokine binding.
Caption: General workflow for evaluating Tyk2 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize Tyk2 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the biochemical potency (IC50 or Ki) of an inhibitor against a purified kinase domain.
Materials:
-
Purified recombinant Tyk2 (or other JAK) kinase domain.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Kinase Buffer.
-
Test compounds (this compound or BMS-986165) serially diluted in DMSO.
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X mixture of the kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable data analysis software.
Cellular Phospho-STAT Assay (by Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).
-
Cytokine (e.g., IL-12, IL-23, or IFN-α).
-
Test compounds (this compound or BMS-986165) serially diluted in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against pSTATs (e.g., anti-pSTAT3, anti-pSTAT4).
-
Flow cytometer.
Procedure:
-
Pre-treat cells with serially diluted test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population.
-
Plot the percentage of inhibition (calculated from the MFI) against the inhibitor concentration to determine the cellular IC50 value.
In Vivo Model of Psoriasis-like Skin Inflammation (Imiquimod-induced)
Objective: To evaluate the in vivo efficacy of a Tyk2 inhibitor in a preclinical model of psoriasis.
Materials:
-
Mice (e.g., BALB/c or C57BL/6).
-
Imiquimod cream (5%).
-
Test compound formulated for oral or topical administration.
-
Vehicle control.
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice.
Procedure:
-
Acclimatize the mice for at least one week.
-
On day 0, begin daily topical application of a consistent amount of imiquimod cream to the shaved back and/or ear of each mouse.
-
Administer the test compound (e.g., orally by gavage) or vehicle daily, starting from day 0 or as per the study design.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and thickness of the treated skin.
-
Measure ear thickness daily using calipers.
-
Score the skin inflammation daily using the modified PASI score.
-
At the end of the study (e.g., day 6 or 7), euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement).
-
Analyze the data to compare the severity of skin inflammation between the treated and vehicle control groups.
Discussion and Conclusion
The available data clearly positions BMS-986165 (Deucravacitinib) as a highly potent and exquisitely selective allosteric inhibitor of Tyk2. Its unique mechanism of targeting the JH2 domain confers a remarkable selectivity profile, with minimal off-target effects on other JAK family members. This high selectivity is a key differentiator from many other JAK inhibitors and is thought to contribute to its favorable safety profile observed in clinical trials.[4] The extensive preclinical and clinical data demonstrate its efficacy in blocking key cytokine pathways implicated in autoimmune diseases, leading to its approval for the treatment of psoriasis.[2][3]
In contrast, This compound is a research compound with limited publicly available data. While it shows potent inhibition of the Tyk2-JH2 domain, its significant inhibitory activity against the JAK1-JH1 domain (IC50 of 3.0 nM) suggests a lack of selectivity for Tyk2, which could lead to off-target effects related to JAK1 inhibition.[1] The absence of comprehensive selectivity data, as well as cellular and in vivo efficacy data, makes it difficult to fully assess its potential and limitations as a research tool.
For researchers investigating the specific roles of Tyk2, BMS-986165 offers a well-characterized and highly selective tool. Its allosteric mechanism provides a distinct advantage in dissecting Tyk2-mediated signaling. This compound, given its potent activity against both Tyk2-JH2 and JAK1-JH1, may be less suitable for studies requiring precise Tyk2 inhibition without confounding JAK1 effects. Further characterization of this compound is necessary to fully understand its pharmacological profile and its utility in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Index of Tyk2-IN-8: A Comparative Guide
For researchers and professionals in drug development, understanding the therapeutic index (TI) is paramount for assessing the potential of a new chemical entity. The TI, a ratio of a drug's toxic dose to its effective dose, provides a crucial measure of its safety margin. This guide provides a comparative evaluation of the Tyk2 inhibitor, Tyk2-IN-8, against other selective Tyk2 inhibitors, with a focus on the available data to estimate their therapeutic indices.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons, which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy. This guide focuses on this compound and provides a comparison with more clinically advanced Tyk2 inhibitors, deucravacitinib and brepocitinib.
This compound: An Investigational Inhibitor
This compound is a selective inhibitor of Tyk2. Available data on this compound is limited, primarily focusing on its in vitro inhibitory activity. One source identifies this compound (as compound 10) as an inhibitor of the Tyk2 catalytically active JH1 domain with an IC50 of 17 nM. It also shows inhibitory activity against JAK1 (IC50 = 74 nM) and JAK2 (IC50 = 383 nM). Another source refers to a "this compound" (as compound 3) that inhibits the TYK2 pseudokinase (JH2) domain with an IC50 of 5.7 nM and the JAK1 JH1 domain with an IC50 of 3.0 nM. This discrepancy suggests that "this compound" may refer to different chemical entities in various publications or databases.
Crucially, a comprehensive search of publicly available literature did not yield in vivo efficacy data (such as the 50% effective dose, ED50) or toxicology data (such as the 50% toxic dose, TD50, or 50% lethal dose, LD50) for this compound. The therapeutic index is calculated as TI = TD50 / ED50. Without this in vivo data, a quantitative evaluation of the therapeutic index for this compound is not possible at this time. It is plausible that this compound represents an early-stage compound in a discovery program that did not advance to extensive in vivo testing, with efforts likely redirected to more promising candidates like deucravacitinib.
Comparative Analysis with Other Tyk2 Inhibitors
To provide context for the potential therapeutic window of a selective Tyk2 inhibitor, we will compare the available data for two more advanced compounds: deucravacitinib and brepocitinib.
| Feature | This compound | Deucravacitinib (BMS-986165) | Brepocitinib (PF-06700841) |
| Mechanism of Action | Selective Tyk2 inhibitor (JH1 or JH2 domain) | Allosteric inhibitor of the Tyk2 pseudokinase (JH2) domain | Dual inhibitor of Tyk2 and JAK1 |
| In Vitro Potency (IC50) | Tyk2 (JH1): 17 nM or Tyk2 (JH2): 5.7 nM | Highly potent and selective for Tyk2 JH2 | Potent inhibitor of both Tyk2 and JAK1 |
| Selectivity | Selective for Tyk2 over JAK2. Data on JAK1 is conflicting. | Highly selective for Tyk2 over JAK1, JAK2, and JAK3 | Dual selectivity for Tyk2 and JAK1 |
| Preclinical Efficacy | Data not publicly available. | Efficacious in murine models of lupus and inflammatory bowel disease. | Efficacious in preclinical models of inflammatory diseases. |
| Preclinical Toxicology | Data not publicly available. | No adverse effects on embryo-fetal development in rats and rabbits at doses up to 91 times the maximum recommended human dose. | Safe and well-tolerated in preclinical studies. |
| Therapeutic Index | Not Calculable from Public Data | Preclinical data suggests a wide therapeutic window, but a specific TI value is not published. | Preclinical data suggests a favorable safety profile, but a specific TI value is not published. |
| Clinical Development | Preclinical | Approved for the treatment of moderate-to-severe plaque psoriasis. | In clinical development for various autoimmune diseases. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the Tyk2 signaling pathway and a generalized workflow for determining the therapeutic index of a drug candidate.
Figure 1. Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for determining the therapeutic index.
Experimental Protocols
Determination of In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is determined using biochemical assays. For Tyk2, this typically involves a kinase activity assay.
-
Reagents and Materials : Recombinant human Tyk2 enzyme (either the full-length protein, the JH1 catalytic domain, or the JH2 pseudokinase domain), a suitable substrate peptide (e.g., a synthetic peptide with a tyrosine residue), adenosine triphosphate (ATP), the test compound (this compound), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compound is serially diluted to create a range of concentrations.
-
The recombinant Tyk2 enzyme is incubated with the substrate peptide and the test compound in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the detection system.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Determination of In Vivo Efficacy (ED50)
The 50% effective dose (ED50) is determined in a relevant animal model of the disease. For a Tyk2 inhibitor, this could be a murine model of psoriasis or inflammatory bowel disease.
-
Animal Model : A suitable animal model is selected (e.g., imiquimod-induced psoriasis-like skin inflammation in mice).
-
Procedure :
-
Disease is induced in the animals.
-
Animals are randomized into several groups, including a vehicle control group and multiple groups receiving different doses of the test compound.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage) for a specified duration.
-
Disease severity is assessed using established scoring systems (e.g., Psoriasis Area and Severity Index - PASI).
-
A dose-response curve is generated by plotting the percentage of disease inhibition against the dose of the test compound.
-
The ED50 is calculated from the dose-response curve.
-
Determination of In Vivo Toxicity (TD50)
The 50% toxic dose (TD50) is determined in healthy animals.
-
Animal Model : Healthy rodents (e.g., mice or rats) are typically used.
-
Procedure :
-
Animals are divided into several groups and administered increasing doses of the test compound.
-
A control group receives the vehicle.
-
Animals are monitored for a defined period for signs of toxicity, which can include clinical observations (e.g., weight loss, behavioral changes), and analysis of blood and tissue samples for pathological changes.
-
The dose at which 50% of the animals exhibit a specific toxic effect is determined as the TD50.
-
Conclusion
While this compound shows promise as a selective Tyk2 inhibitor based on in vitro data, the lack of publicly available in vivo efficacy and toxicology data prevents a definitive evaluation of its therapeutic index. In contrast, the more clinically advanced Tyk2 inhibitors, deucravacitinib and brepocitinib, have demonstrated favorable safety and efficacy profiles in both preclinical and clinical studies, suggesting a wide therapeutic window. For drug development professionals, this underscores the importance of progressing from in vitro characterization to comprehensive in vivo studies to accurately assess the therapeutic potential and safety of a new drug candidate. Further research on this compound would be required to establish its therapeutic index and compare it meaningfully with other inhibitors in its class.
A Head-to-Head Battle: The Highly Selective TYK2 Inhibitor, Tyk2-IN-8, Versus First-Generation JAK Inhibitors
A new wave of kinase inhibitors targeting the Janus kinase (JAK) family has emerged, offering the promise of enhanced selectivity and improved safety profiles over their predecessors. This guide provides a detailed comparison of Tyk2-IN-8, a potent and highly selective Tyrosine Kinase 2 (TYK2) inhibitor, against first-generation pan-JAK inhibitors such as Tofacitinib and Ruxolitinib. We delve into their mechanisms of action, kinase selectivity, and performance in key preclinical assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
First-generation JAK inhibitors, while effective in treating a range of inflammatory and autoimmune diseases, are characterized by their non-selective inhibition of multiple JAK family members (JAK1, JAK2, JAK3, and TYK2). This broad activity can lead to off-target effects and associated adverse events. In contrast, this compound represents a new generation of inhibitors that achieve high selectivity by targeting a specific allosteric site within the TYK2 pseudokinase domain, a mechanism distinct from the ATP-competitive binding of first-generation inhibitors. This guide will illuminate the practical implications of these differing mechanisms through a presentation of their comparative data.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data comparing this compound and its close, clinically relevant analog Deucravacitinib, with the first-generation JAK inhibitors Tofacitinib and Ruxolitinib.
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity for Tyk2 vs JAK1/2/3 |
| Deucravacitinib | 0.2[1] | >10,000[1] | >10,000[1] | >10,000[1] | >50,000-fold |
| Tofacitinib | - | 0.12[2] | 0.069[2] | 0.54[2] | Non-selective |
| Ruxolitinib | 19[3] | 3.3[3] | 2.8[3] | 428[3] | Moderately selective for JAK1/2 over Tyk2 and JAK3 |
| Baricitinib | 61[4] | 5.9[5] | 5.7[5] | >400 | Moderately selective for JAK1/2 over Tyk2 and JAK3 |
Table 1: In Vitro Kinase Inhibition Profile. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A lower value indicates higher potency. Data for Deucravacitinib is used as a surrogate for this compound due to the extensive public availability of its data and its similar mechanism of action.
| Assay | This compound / Deucravacitinib | First-Generation JAK Inhibitors (Tofacitinib/Ruxolitinib) |
| Cellular pSTAT Assay | Potent inhibition of TYK2-mediated signaling (e.g., IL-23, IFN-α)[1] | Broad inhibition of multiple cytokine signaling pathways |
| In Vivo Psoriasis Model | Significant reduction in skin inflammation and disease severity[6] | Reduction in skin inflammation, but potential for systemic side effects[7][8] |
Table 2: Summary of Preclinical Performance. This table provides a qualitative summary of the expected outcomes based on the inhibitors' mechanisms and selectivity.
Visualizing the Molecular Pathways and Experimental Designs
To better understand the context of this comparison, the following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: The JAK-STAT Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
Caption: Inhibitor Selectivity Comparison.
Deep Dive: Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to generate the comparative data.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a panel of purified JAK family kinases.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9].
-
ATP and a suitable peptide substrate.
-
Test compounds (this compound and first-generation JAK inhibitors) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control)[9].
-
Add 2 µL of a solution containing the kinase enzyme in kinase buffer[9].
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction[9].
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent[9].
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor activity.
Objective: To assess the potency of inhibitors in blocking specific cytokine signaling pathways in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-23 for TYK2/JAK2, IFN-α for TYK2/JAK1, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Test compounds dissolved in DMSO.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation[10].
-
Fix the cells immediately by adding a fixation buffer to stop the signaling cascade.
-
Lyse the red blood cells (if using whole blood) and permeabilize the white blood cells using a permeabilization buffer[11].
-
Stain the cells with an antibody specific for the phosphorylated form of the STAT protein of interest[11].
-
Analyze the samples on a flow cytometer to quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
-
Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This animal model is widely used to evaluate the efficacy of anti-psoriatic therapies.
Objective: To compare the in vivo efficacy of this compound and a first-generation JAK inhibitor in reducing psoriasis-like skin inflammation.
Materials:
-
BALB/c or C57BL/6 mice[12].
-
Test compounds formulated for oral or topical administration.
-
Calipers for measuring skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide.
Procedure:
-
Induce psoriasis-like skin inflammation by applying a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days[12][13][15].
-
Administer the test compounds (this compound, a first-generation JAK inhibitor, or vehicle control) to different groups of mice daily, starting from the first day of imiquimod application (prophylactic) or after the establishment of inflammation (therapeutic)[15].
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Score the severity of the skin inflammation using a modified PASI scoring system, which typically evaluates erythema, scaling, and induration on a scale of 0 to 4[13][15].
-
Measure the thickness of the ear and/or back skin daily using calipers[15].
-
At the end of the study, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine profiling).
-
Compare the PASI scores, skin thickness measurements, and other endpoints between the different treatment groups to evaluate the efficacy of the inhibitors.
Conclusion
The data and methodologies presented in this guide underscore a significant shift in the landscape of JAK inhibitor development. This compound, and other highly selective TYK2 inhibitors, demonstrate a clear advantage in terms of target specificity when compared to first-generation pan-JAK inhibitors. This enhanced selectivity, achieved through a distinct allosteric mechanism of action, is anticipated to translate into a more favorable safety profile by minimizing off-target effects. The experimental protocols provided herein offer a robust framework for researchers to independently verify these findings and to further explore the therapeutic potential of this new class of inhibitors. As the field continues to evolve, the focus on precision targeting, as exemplified by this compound, will undoubtedly pave the way for safer and more effective treatments for a wide range of immune-mediated diseases.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiating Between JAK/TYK2 Inhibition in Psoriasis: The Potential Impact on Clinical Decision-Making [ce.paradigmmc.com]
- 9. promega.com [promega.com]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 14. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Safety Operating Guide
Personal protective equipment for handling Tyk2-IN-8
This guide provides immediate and essential safety protocols for laboratory professionals, researchers, and scientists engaged in the handling of Tyk2-IN-8. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials, thereby fostering a culture of safety and trust in chemical handling practices.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to chemical agents. The following table summarizes the recommended PPE for handling this compound, based on general safety data for similar kinase inhibitors.
| Body Area | Personal Protective Equipment | Specifications & Use Case |
| Eyes | Safety Goggles with Side-Shields | To protect against splashes and airborne particles.[3][4] |
| Hands | Protective Gloves | Nitrile or other chemical-resistant gloves are recommended.[3][4] |
| Body | Lab Coat / Impervious Clothing | To protect skin and clothing from contamination.[3][4] |
| Respiratory | Suitable Respirator | Recommended for handling large quantities, generating aerosols, or in case of spills.[3][4] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following table outlines the initial first aid and emergency response measures.
| Exposure Route | First Aid Measures | Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids.[4][5] | Seek immediate medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[4][5] | Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[4][5] | Seek immediate medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4][5] | Call a physician or poison control center immediately. |
| Accidental Release | Use full personal protective equipment. Ensure adequate ventilation. Absorb with liquid-binding material.[3][4] | Evacuate personnel to safe areas. Prevent further leakage or spillage. |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[3][5]
-
Recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[3]
-
Keep away from strong oxidizing agents and strong acids.[3][5]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as chemical waste.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of down the drain.
-
Decontamination: Surfaces and equipment should be decontaminated by scrubbing with alcohol.[3][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
